molecular formula C17H16N2O6 B563369 Dehydro Nifedipine-d6 CAS No. 125464-52-0

Dehydro Nifedipine-d6

货号: B563369
CAS 编号: 125464-52-0
分子量: 350.35 g/mol
InChI 键: UMQHJQGNGLQJPF-LIJFRPJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydro Nifedipine-d6, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 350.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661880
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125464-52-0
Record name Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dehydro Nifedipine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Dehydro Nifedipine-d6. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in nifedipine (B1678770) and its metabolites.

Core Chemical Properties and Structure

This compound is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the calcium channel blocker, Nifedipine. Its use as an internal standard in pharmacokinetic and metabolic studies is well-established due to its mass difference from the non-deuterated form, allowing for precise quantification via mass spectrometry.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine (B92270) ring, a nitrophenyl group, and two deuterated methyl ester groups.

Table 1: Structural Information for this compound

IdentifierValue
IUPAC Name bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Synonyms 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Dehydronifedipine-d6
SMILES O=C(C1=C(C2=CC=CC=C2--INVALID-LINK--=O)C(C(OC([2H])([2H])[2H])=O)=C(C)N=C1C)OC([2H])([2H])[2H])
InChI InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 125464-52-0
Molecular Formula C₁₇H₁₀D₆N₂O₆
Molecular Weight 350.36 g/mol
Appearance Pale Yellow to Yellow Solid
Melting Point 97-99 °C
Solubility Slightly soluble in Chloroform and Methanol.
Storage Temperature -20°C Freezer

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in analytical procedures.

Synthesis of this compound via Hantzsch Dihydropyridine (B1217469) Synthesis

The synthesis of this compound can be achieved through a modification of the classical Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium (B1214612) labels, a deuterated β-ketoester is used.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (2 equivalents), and a slight excess of ammonia in methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of Dihydropyridine Intermediate: The initial product of this reaction is the deuterated 1,4-dihydropyridine (B1200194) analog of nifedipine.

  • Oxidation: After the initial reaction is complete, cool the mixture and add an oxidizing agent, such as manganese dioxide, to aromatize the dihydropyridine ring to the pyridine ring of this compound.

  • Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove the oxidizing agent. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of nifedipine and its primary metabolite, Dehydro Nifedipine, in biological matrices. The following is a representative protocol for this application.

Materials and Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

  • Human plasma samples

  • Nifedipine and Dehydro Nifedipine analytical standards

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Ammonium (B1175870) acetate

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of nifedipine, Dehydro Nifedipine, and this compound in methanol. Serially dilute the stock solutions to prepare calibration standards and QC samples at various concentrations by spiking into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient program to separate nifedipine, Dehydro Nifedipine, and the internal standard.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for nifedipine, Dehydro Nifedipine, and this compound.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentrations of nifedipine and Dehydro Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of nifedipine and a typical experimental workflow for its analysis.

Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Nifedipine

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Analytical workflow for plasma sample analysis.

An In-depth Technical Guide to the Synthesis and Characterization of Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Nifedipine-d6 is the stable isotope-labeled form of Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker, Nifedipine. Its principal application is as an internal standard in bioanalytical studies, particularly in pharmacokinetic and drug metabolism assays, where it ensures accuracy and precision in the quantification of Nifedipine and its metabolites by mass spectrometry. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed protocols for its characterization, and relevant physicochemical data.

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker used extensively in the treatment of hypertension and angina.[1][2] In humans, it is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme through an oxidation reaction that converts the dihydropyridine ring into a pyridine (B92270) ring, forming Dehydro Nifedipine.[3][4] To accurately study the pharmacokinetics of Nifedipine, a reliable internal standard is crucial for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, with its six deuterium (B1214612) atoms on the methyl ester groups, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, which allows for clear differentiation in mass spectrometric analyses.

Metabolic Pathway of Nifedipine

The biotransformation of Nifedipine to its major metabolite, Dehydro Nifedipine, is a critical pathway in its clearance from the body. This oxidation is catalyzed almost exclusively by CYP3A4 enzymes in the liver.

Metabolic_Pathway Nifedipine Nifedipine CYP3A4 CYP3A4 Enzyme (Oxidation) Nifedipine->CYP3A4 Dehydro_Nifedipine Dehydro Nifedipine CYP3A4->Dehydro_Nifedipine

Caption: Metabolic oxidation of Nifedipine to Dehydro Nifedipine via CYP3A4.

Synthesis of this compound

  • Step 1: Hantzsch Synthesis of Nifedipine-d6. This classic multi-component reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (two equivalents of methyl-d3 acetoacetate), and an ammonia (B1221849) source to form the dihydropyridine ring of Nifedipine-d6.

  • Step 2: Oxidation to this compound. The synthesized Nifedipine-d6 is then oxidized to form the aromatic pyridine ring of this compound. Various oxidizing agents can be used, with calcium hypochlorite (B82951) reported to be effective for this transformation.[4]

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Dihydropyridine Synthesis cluster_step2 Step 2: Oxidation R1 2-Nitrobenzaldehyde (B1664092) Intermediate Nifedipine-d6 R1->Intermediate Condensation R2 Methyl-d3 Acetoacetate (B1235776) (2 eq.) R2->Intermediate Condensation R3 Ammonia Source R3->Intermediate Condensation Oxidant Oxidizing Agent (e.g., Ca(OCl)2) Intermediate->Oxidant Product This compound Oxidant->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of Nifedipine-d6

  • To a round-bottom flask, add 2-nitrobenzaldehyde (1 equivalent) and methyl-d3 acetoacetate (2.2 equivalents) in a suitable solvent such as isopropanol.

  • Add a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) (1.2 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield crude Nifedipine-d6.

  • The crude product can be further purified by recrystallization from ethanol (B145695) or methanol (B129727).

Protocol 2.1.2: Oxidation of Nifedipine-d6 to this compound

  • Dissolve the synthesized Nifedipine-d6 (1 equivalent) in a biphasic solvent system, such as ethyl acetate (B1210297) and water (1:1 v/v).[4]

  • Add calcium hypochlorite (Ca(OCl)₂) (1.5 - 2.0 equivalents) portion-wise to the stirring mixture at room temperature.

  • Stir vigorously for 15-30 minutes. The reaction is typically rapid and can be monitored by TLC for the disappearance of the Nifedipine-d6 spot.[4]

  • After completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and structure. The primary techniques employed are mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Physicochemical and Spectroscopic Data

The following tables summarize the key properties and expected analytical data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Chemical Name2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester[5]
CAS Number125464-52-0[5]
Molecular FormulaC₁₇H₁₀D₆N₂O₆[5]
Molecular Weight350.36 g/mol [5]
Unlabeled MW344.32 g/mol [6]

Table 2: Mass Spectrometry Data (Predicted)

ParameterValueDescription
Ionization ModeESI / APCI (Positive)Electrospray or Atmospheric Pressure Chemical Ionization
Precursor Ion [M+H]⁺m/z 351.4Corresponds to the protonated molecule
Major Fragment Ionm/z 315.4Proposed loss of deuterated methanol (CD₃OH, 36 Da)
MRM Transition351.4 → 315.4Multiple Reaction Monitoring transition for quantification

Table 3: NMR Spectroscopic Data (Predicted)

Note: Specific experimental NMR data for this compound is not available in the reviewed literature. The chemical shifts for the unlabeled analogue, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, would need to be determined experimentally and would show characteristic signals for the aromatic protons of the nitrophenyl and pyridine rings, and a singlet for the two methyl groups on the pyridine ring. The key feature for the deuterated compound would be the absence of the methoxy (B1213986) proton signal (~3.6-3.8 ppm) in the ¹H NMR spectrum and a corresponding triplet in the ¹³C NMR spectrum for the -CD₃ carbons.

Analytical Characterization Workflow

A typical workflow for the characterization and quantification of this compound in a biological matrix involves sample preparation followed by instrumental analysis.

Analytical_Workflow start Plasma Sample Spiked with Internal Standard (this compound) prep Sample Preparation start->prep spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prep->spe evap Evaporation & Reconstitution spe->evap analysis LC-MS/MS Analysis evap->analysis lc HPLC Separation (e.g., C18 Column) analysis->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: General workflow for bioanalysis using this compound.

Characterization Protocols

Protocol 3.3.1: LC-MS/MS Analysis

This protocol is adapted from established methods for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a phenyl-modified silica SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

    • Load 0.5 mL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm).[3]

    • Mobile Phase: Isocratic mixture of methanol and 50 mM ammonium acetate solution (50:50, v/v).[4]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions:

      • Dehydro Nifedipine (Analyte): m/z 345.3 → [Fragment Ion]

      • This compound (IS): m/z 351.4 → 315.4 (Predicted)

    • Optimize collision energy and other source parameters to achieve maximum signal intensity.

Table 4: Summary of a Validated LC-MS/MS Method Performance

ParameterNifedipineDehydro NifedipineReference
Linearity Range0.5 - 100 ng/mL0.5 - 100 ng/mL[3]
LLOQ0.5 ng/mL0.5 ng/mL[3]
Extraction Recovery81.3 - 89.1%71.6 - 80.4%[3]
Inter-day Precision< 15%< 15%[3]

Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum to confirm the absence of the methyl ester protons and to verify the signals corresponding to the aromatic and pyridine-methyl protons.

  • Acquire a ¹³C NMR spectrum to identify all carbon environments. The deuterated methyl carbons (-CD₃) should appear as a multiplet (typically a triplet) due to C-D coupling.

  • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the complete structural assignment.

Conclusion

This compound is an indispensable tool for drug development professionals engaged in the study of Nifedipine. While a direct synthesis protocol is not published, this guide outlines a robust and feasible synthetic strategy based on the Hantzsch reaction and subsequent oxidation. The detailed characterization protocols, particularly for LC-MS/MS, provide a clear framework for researchers to verify the identity and purity of the synthesized material and to develop validated bioanalytical methods. The data and workflows presented herein serve as a comprehensive technical resource for the synthesis, characterization, and application of this critical internal standard.

References

An In-depth Technical Guide to Dehydro Nifedipine-d6 (CAS Number: 125464-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydro Nifedipine-d6, a deuterated analog of a primary metabolite of Nifedipine (B1678770). This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Introduction

This compound is the isotopically labeled form of Dehydro Nifedipine, the main metabolite of Nifedipine. Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina. The "d6" designation signifies the presence of six deuterium (B1214612) atoms, which makes this compound an ideal internal standard for bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Nifedipine and its metabolites in biological matrices.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 125464-52-0[1][2]
Molecular Formula C₁₇H₁₀D₆N₂O₆[2]
Molecular Weight 350.36 g/mol [2]
Appearance Yellow Solid[3]
Purity >95% (HPLC)[2]
Storage Temperature -20°C[2]
Synonyms 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester, Oxidized nifedipine-d6[4]

Pharmacokinetics of Nifedipine and the Role of this compound

Nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of Dehydro Nifedipine.[5][6][7] Understanding the pharmacokinetics of Nifedipine is crucial for interpreting drug metabolism and drug-drug interaction studies. This compound serves as a critical tool in these analyses.

Pharmacokinetic Parameter (Nifedipine)ValueReference
Bioavailability 45-77%[5][8]
Protein Binding 92-98%[5]
Volume of Distribution (steady state) 0.62-0.77 L/kg[5]
Elimination Half-Life ~2 hours[5]
Total Body Clearance 450-700 mL/min[5]
Primary Metabolizing Enzyme CYP3A4[5][6][7]
Primary Metabolite Dehydro Nifedipine[5][7][9]
Excretion 60-80% as inactive metabolites in urine[5][6]

Experimental Protocols

The following sections detail methodologies for the quantification of Nifedipine in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common method for extracting Nifedipine and its metabolites from a plasma matrix.

  • Plasma Preparation : Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking : To 0.5 mL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Alkalinization : Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.[10]

  • SPE Cartridge Conditioning : Condition an Oasis HLB (30 mg/mL) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[10]

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution : Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Analytical Method: LC-MS/MS

This section provides a detailed protocol for the simultaneous determination of Nifedipine and its metabolites using liquid chromatography-tandem mass spectrometry.

ParameterConditionReference
HPLC System Shimadzu or equivalent[10]
Column Purospher C18 (150 mm x 4.6 mm, 5 µm) or equivalent[10]
Mobile Phase 2 mM Ammonium Acetate (pH 3.0 with formic acid) and Acetonitrile (80:20, v/v)[10]
Flow Rate 0.6 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature Room Temperature[10]
Run Time ~2.5 minutes[9]
ParameterConditionReference
Mass Spectrometer Triple quadrupole mass spectrometer[4]
Ionization Mode Electrospray Ionization (ESI), Positive[9][10]
MRM Transitions Nifedipine: m/z 347.2 → 315.1this compound: m/z 353.2 → 318.2[4]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

Nifedipine Nifedipine DehydroNifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->DehydroNifedipine CYP3A4 (Liver) FurtherMetabolites Further Inactive Metabolites DehydroNifedipine->FurtherMetabolites Hydrolysis & Oxidation Excretion Renal Excretion FurtherMetabolites->Excretion

References

Dehydro Nifedipine-d6: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine-d6 is the deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3] This stable isotope-labeled compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies. Its primary application is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices, such as human plasma, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The incorporation of six deuterium (B1214612) atoms provides a distinct mass difference, enabling precise differentiation from the unlabeled endogenous compounds without altering the chemical properties significantly.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.

Table 1: General and Chemical Properties
PropertyValueReference(s)
Chemical Name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate-d6[2]
Synonyms 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester; B 4759-d6[2]
CAS Number 125464-52-0[2]
Molecular Formula C₁₇H₁₀D₆N₂O₆[2]
Molecular Weight 350.358 g/mol [2]
Appearance Yellow Solid[2]
Table 2: Physicochemical Data
PropertyValueReference(s)
Melting Point 97-99°C[2]
Boiling Point Not available[2]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[2]
Storage Temperature -20°C in a freezer[2]

Metabolic Pathway of Nifedipine to Dehydro Nifedipine

Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pyridine (B92270) analog, Dehydro Nifedipine. This metabolic process is a key determinant of Nifedipine's bioavailability and clearance from the body. Understanding this pathway is essential for interpreting pharmacokinetic data and for the rational use of this compound as an internal standard.

Nifedipine Metabolism Metabolic Pathway of Nifedipine Nifedipine Nifedipine DehydroNifedipine Dehydro Nifedipine Nifedipine->DehydroNifedipine Oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Nifedipine

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

Experimental Protocols

Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma by LC-MS/MS

This protocol is a composite based on several published methods for the analysis of Nifedipine and its metabolites.

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add an appropriate amount of this compound solution as an internal standard.

  • Vortex the sample to ensure thorough mixing.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes (Nifedipine and Dehydro Nifedipine) and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and this compound.

3. Data Analysis

  • Quantify the concentrations of Nifedipine and Dehydro Nifedipine by calculating the peak area ratios of the analytes to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of the analytes and the internal standard to determine the concentrations in the unknown plasma samples.

Analytical Workflow Analytical Workflow for Nifedipine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for the quantification of Nifedipine.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of Nifedipine and its primary metabolite in biological samples. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it indispensable for pharmacokinetic studies and therapeutic drug monitoring. The provided information and protocols offer a foundational guide for researchers and professionals in the field of drug development and analysis.

References

Dehydro Nifedipine-d6 as a Metabolite of Nifedipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. The primary metabolic pathway involves the oxidation of Nifedipine to Dehydro Nifedipine, a pharmacologically inactive pyridine (B92270) derivative. This transformation is chiefly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the dynamics of this metabolic process is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Dehydro Nifedipine-d6 is the stable isotope-labeled (deuterated) analogue of the primary metabolite. Its chemical identity to the endogenous metabolite, with a distinct mass difference, makes it an ideal internal standard for bioanalytical quantification. The use of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the gold standard for pharmacokinetic and drug metabolism studies, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

This technical guide provides a comprehensive overview of this compound in the context of Nifedipine metabolism. It details the metabolic pathway, the analytical methodologies for quantification, relevant signaling pathways, and experimental protocols for in vitro and in vivo studies.

Physicochemical Properties of Nifedipine and its Deuterated Metabolite

A clear understanding of the physicochemical properties of the parent drug and its deuterated metabolite is fundamental for the development of robust analytical methods.

PropertyNifedipineThis compoundReference(s)
Chemical Name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester
CAS Number 21829-25-4125464-52-0
Molecular Formula C₁₇H₁₈N₂O₆C₁₇H₁₀D₆N₂O₆
Molecular Weight 346.33 g/mol 350.36 g/mol
Appearance Yellow crystalline powderPale yellow to yellow solid
Melting Point 172-174 °C97-99 °C
Solubility Practically insoluble in water, freely soluble in acetone (B3395972) and chloroformSoluble in Chloroform (Slightly), Methanol (Slightly)
Storage Temperature Room temperature, protect from light-20°C Freezer

Metabolism of Nifedipine to Dehydro Nifedipine

The biotransformation of Nifedipine to Dehydro Nifedipine is a critical step in its elimination from the body.[2] This oxidative reaction is primarily mediated by the CYP3A4 enzyme, which is highly expressed in the liver and small intestine.

Nifedipine Nifedipine DehydroNifedipine Dehydro Nifedipine (inactive metabolite) Nifedipine->DehydroNifedipine Oxidation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Nifedipine

Metabolic pathway of Nifedipine to Dehydro Nifedipine.

Signaling Pathway: Induction of CYP3A4 by Pregnancy-Related Hormones

The expression and activity of CYP3A4 can be influenced by various endogenous and exogenous factors. During pregnancy, for instance, elevated levels of hormones such as cortisol can lead to an induction of CYP3A4, thereby increasing the metabolism of Nifedipine. This induction is mediated through the activation of nuclear receptors, primarily the glucocorticoid receptor (GR) and the pregnane (B1235032) X receptor (PXR).

cluster_cellular Hepatocyte Cortisol Cortisol (Pregnancy Hormone) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds PXR Pregnane X Receptor (PXR) GR->PXR Induces expression PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Binds to promoter region CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

CYP3A4 induction by cortisol via GR and PXR activation.

Experimental Protocols

In Vitro Metabolism of Nifedipine in Human Hepatocytes

This protocol describes a general procedure for assessing the metabolism of Nifedipine in a suspension culture of primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Nifedipine stock solution (in a suitable solvent like DMSO)

  • This compound internal standard solution

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Thawing of Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Cell Viability and Counting: Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

  • Incubation Setup:

    • Prepare a cell suspension in pre-warmed hepatocyte culture medium to the desired cell density (e.g., 0.5 x 10⁶ cells/mL).

    • Add the Nifedipine stock solution to the cell suspension to achieve the final desired concentration.

    • Initiate the incubation by placing the 24-well plates in a 37°C incubator with 5% CO₂ on an orbital shaker.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add a cold solution of ACN containing this compound (internal standard) to the collected aliquots to stop the metabolic reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Quantification of Nifedipine and Dehydro Nifedipine by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Nifedipine and Dehydro Nifedipine in plasma or in vitro samples using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Nifedipine and Dehydro Nifedipine
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
   NifedipineTo be optimized (e.g., Q1: 347.1 -> Q3: 315.1)
   Dehydro NifedipineTo be optimized (e.g., Q1: 345.1 -> Q3: 284.1)
   this compoundTo be optimized (e.g., Q1: 351.1 -> Q3: 287.1)
Source Temperature To be optimized
Gas Flows To be optimized

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the bioanalysis of Nifedipine and its metabolite using a deuterated internal standard.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (e.g., Plasma, Hepatocytes) IS_Spiking Spike with This compound (IS) Sample->IS_Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spiking->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Pharmacokinetic Parameters Data_Analysis->Results

Workflow for the quantification of Nifedipine and its metabolites.

Quantitative Data

Pharmacokinetics of Nifedipine in Humans

The following table summarizes the pharmacokinetic parameters of Nifedipine after oral administration in healthy human volunteers.

ParameterValueUnitReference(s)
Dose 10mg[2]
Cmax 160 ± 49ng/mL[2]
Tmax 30 - 60minutes[2]
AUC (0-8h) Not explicitly stated, but calculable from plasma concentrationsng·h/mL[2]
Elimination Half-life (t½) ~2hours[2]
Bioavailability 45 - 68%
Pharmacokinetics of Dehydro Nifedipine in Humans

Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for the metabolite Dehydro Nifedipine in humans are not consistently reported in the readily available scientific literature. While methods for its quantification exist, studies have primarily focused on the pharmacokinetics of the parent drug, Nifedipine.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Nifedipine's primary metabolite, Dehydro Nifedipine. A thorough understanding of the metabolic pathway, the factors influencing it, and the analytical methods for its study are paramount for researchers in pharmacology and drug development. The provided protocols and diagrams offer a foundational guide for investigating the metabolism of Nifedipine and the role of its deuterated metabolite in bioanalysis. Further research to fully characterize the pharmacokinetic profile of Dehydro Nifedipine in humans would be beneficial for a more complete understanding of Nifedipine's disposition.

References

In Vitro Metabolism of Nifedipine: A Technical Guide Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the in vitro metabolism studies of nifedipine, with a specific focus on the application of deuterated internal standards for precise quantification. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5 enzymes.[1] In vitro metabolism studies using human liver microsomes (HLMs) are crucial for understanding its metabolic fate, predicting potential drug-drug interactions, and characterizing the kinetic parameters of its biotransformation. The use of stable isotope-labeled internal standards, such as deuterated nifedipine, is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response.

Nifedipine Metabolic Pathway

Nifedipine is primarily metabolized through the oxidation of its dihydropyridine ring to a pyridine (B92270) ring, forming the main, inactive metabolite, dehydronifedipine.[1] This reaction is almost exclusively catalyzed by CYP3A4.

Nifedipine Metabolism Figure 1: Primary Metabolic Pathway of Nifedipine Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Dehydronifedipine Experimental Workflow Figure 2: General Experimental Workflow cluster_incubation Microsomal Incubation cluster_processing Sample Processing cluster_analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Pre-incubate at 37°C->Initiate Reaction (add NADPH) Incubate at 37°C Incubate at 37°C Initiate Reaction (add NADPH)->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Add Deuterated IS Add Deuterated IS Terminate Reaction->Add Deuterated IS Protein Precipitation Protein Precipitation Add Deuterated IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

References

Methodological & Application

Application Note: Quantification of Dehydronifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction

Nifedipine (B1678770) is a calcium channel antagonist widely used in the treatment of hypertension and angina. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, dehydronifedipine.[1][2] The quantification of both nifedipine and dehydronifedipine in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. Stable isotope-labeled internal standards are preferred in mass spectrometry-based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dehydronifedipine in human plasma using its deuterated analog, Dehydro Nifedipine-d6, as an internal standard.

Principle

The method involves the extraction of dehydronifedipine and the internal standard, this compound, from human plasma via solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted samples are then analyzed by reverse-phase ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of dehydronifedipine is determined from the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Dehydronifedipine reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or extraction solvents (e.g., ethyl acetate, ether-n-hexane)

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of dehydronifedipine and this compound in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the primary stock solution with a methanol:water (1:1, v/v) mixture to obtain a series of concentrations for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with the same diluent.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of the IS working solution (this compound) and vortex briefly.

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Dry the cartridge.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

4. Liquid Chromatography Conditions

ParameterValue
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 4.0 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient Isocratic: 15% A, 85% B[3]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C
Run Time ~2.0 minutes

5. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions To be optimized for specific instrumentDehydronifedipine: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion+6] > [Product Ion+6]
Dwell Time 200 ms

Data Presentation: Method Validation Summary

The following tables represent typical quantitative data for a validated bioanalytical method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Dehydronifedipine0.5 - 100> 0.9951/x²

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC (1.5 ng/mL) < 15< 1585 - 115
MQC (50 ng/mL) < 15< 1585 - 115
HQC (80 ng/mL) < 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
DehydronifedipineLQC~75-85~90-110
MQC~75-85~90-110
HQC~75-85~90-110
This compoundMQC~75-85~90-110

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add IS (this compound) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 SPE Solid-Phase Extraction Vortex1->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography MS_Detect MS/MS Detection (MRM) Chromatography->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of dehydronifedipine.

Diagram 2: Logical Relationship of Method Validation

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision

Caption: Key components of bioanalytical method validation.

References

Application Note: High-Throughput Analysis of Nifedipine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Monitoring its plasma concentrations, along with its primary metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Nifedipine is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into several inactive, water-soluble metabolites.[4] The major metabolic pathways involve the oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) analog (dehydronifedipine) and the hydrolysis of the methyl ester groups.[5][6] This application note presents a sensitive, selective, and rapid LC-MS/MS method for the simultaneous quantification of nifedipine and its key metabolites in human plasma.

Metabolic Pathway of Nifedipine

Nifedipine undergoes extensive first-pass metabolism.[5] The primary metabolites include dehydronifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, and 2-hydroxymethyl-pyridine carboxylic acid.[5][6]

Nifedipine Metabolism Nifedipine Metabolism Pathway Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine Oxidation (CYP3A4) Metabolite_I 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid Nifedipine->Metabolite_I Ester Hydrolysis Metabolite_II 2-hydroxymethyl-pyridine carboxylic acid Metabolite_I->Metabolite_II Further Metabolism

Caption: Metabolic pathway of Nifedipine.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a robust method for extracting nifedipine and its metabolites from a plasma matrix, yielding a clean sample for LC-MS/MS analysis.

  • Materials:

    • Oasis HLB SPE cartridges (30 mg/mL)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • 0.1 M NaOH

    • Internal Standard (IS) working solution (e.g., Amlodipine, 10 µg/mL)

    • Vortex mixer

    • SPE manifold

    • Centrifuge

  • Procedure:

    • To 0.5 mL of plasma in a vial, add 50 µL of the Internal Standard working solution.[1]

    • Vortex the sample for 30 seconds.

    • Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.[1]

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Load the plasma sample onto the conditioned cartridge.

    • Apply a gentle pressure (e.g., 2 psi) to pass the sample through the cartridge.[1]

    • Wash the cartridge with 1 mL of 5% methanol in water.[1]

    • Dry the cartridge under pressure (e.g., 30 psi) for 1 minute.[1]

    • Elute the analytes with 0.5 mL of the mobile phase.[1]

    • The eluent is now ready for injection into the LC-MS/MS system.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is an alternative method for sample clean-up.

  • Materials:

    • Ethyl acetate (B1210297) (HPLC grade)

    • Internal Standard (IS) working solution (e.g., Acetaminophen, 1010 ng/mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 500 µL of plasma, add 50 µL of the IS working solution.[7]

    • Add 3.5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 5000 rpm for 5 minutes.[7]

    • Transfer 3 mL of the organic phase to a clean tube.[7]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[7]

    • Reconstitute the residue with 100 µL of the mobile phase.[7]

    • The sample is now ready for injection.

3. LC-MS/MS Analysis Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

LCMSMS_Workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction SPE or LLE Add_IS->Extraction Evaporation Evaporation & Reconstitution (for LLE) Extraction->Evaporation LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: General workflow for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters

ParameterConditionReference(s)
LC Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile and 5 mM ammonium (B1175870) acetate solution (pH 6.62) (60:40, v/v)[8]
Flow Rate 0.8 mL/min[7]
Injection Volume 10 µL[1][7]
Ionization Mode Electrospray Ionization (ESI), can be positive or negative[1][8]
MS Detection Mode Multiple Reaction Monitoring (MRM)[1][8]
Internal Standard (IS) Acetaminophen or Amlodipine[1][8]

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Nifedipine347.10315.10Positive (ES+)[1]
Nifedipine354.1222.2Negative (ESI-)[8]
Amlodipine (IS)409.20237.80Positive (ES+)[1]
Acetaminophen (IS)150.1107.1Negative (ESI-)[8]

Table 3: Method Validation Summary

ParameterResultReference(s)
Linearity Range 0.17 - 102 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.17 ng/mL[8]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 15%[8]
Accuracy (Relative Error) -3.92% to 7.31%[8]
Extraction Recovery 78.05% - 82.88%[7]

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of nifedipine and its metabolites in human plasma. The sample preparation protocols are straightforward, and the analytical method demonstrates excellent sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic research and clinical applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Application of Dehydro Nifedipine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydro Nifedipine-d6 is the deuterium-labeled form of Dehydro Nifedipine (B1678770), the primary and pharmacologically inactive metabolite of Nifedipine. Nifedipine is a widely used calcium channel blocker for the treatment of hypertension and angina pectoris. In pharmacokinetic studies, it is crucial to accurately quantify both the parent drug and its major metabolites to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as an ideal internal standard (IS) for the quantification of Dehydro Nifedipine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its chemical and physical similarity to the analyte, Dehydro Nifedipine, while its mass difference allows for clear differentiation by the mass spectrometer. This ensures high accuracy and precision in bioanalytical methods by correcting for variability during sample preparation and analysis.

Principle of Use

In LC-MS/MS-based bioanalysis, a known amount of the deuterated internal standard (this compound) is added to the biological samples at the beginning of the sample preparation process. The IS co-elutes with the analyte (Dehydro Nifedipine) during chromatographic separation. Because they have nearly identical physicochemical properties, they experience similar extraction recovery and ionization efficiency in the mass spectrometer's ion source. The mass spectrometer, however, can distinguish between the analyte and the IS due to their different masses. By measuring the ratio of the analyte's peak area to the IS's peak area, precise and accurate quantification can be achieved, as this ratio remains constant even if there are sample losses during preparation or fluctuations in instrument response.

Nifedipine Metabolism and Pharmacokinetic Workflow

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its pyridine (B92270) analog, Dehydro Nifedipine.[1][2] This metabolic pathway is a key determinant of nifedipine's bioavailability and clearance. The workflow for a typical pharmacokinetic study involving the analysis of Dehydro Nifedipine using this compound as an internal standard is depicted below.

cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic Analysis A Drug Administration (Nifedipine) B Biological Sample Collection (e.g., Plasma, Urine) A->B C Sample Preparation: - Addition of this compound (IS) - Extraction (LLE or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing: - Peak Area Integration - Ratio of Analyte to IS D->E F Concentration-Time Profile E->F G PK Parameter Calculation (AUC, Cmax, Tmax, t1/2) F->G

Pharmacokinetic study workflow using a deuterated internal standard.

The metabolic conversion of Nifedipine to Dehydro Nifedipine is a critical step in its clearance.

Nifedipine Nifedipine CYP3A4 CYP3A4 Enzyme (Oxidation) Nifedipine->CYP3A4 Metabolism in Liver DehydroNifedipine Dehydro Nifedipine (Inactive Metabolite) CYP3A4->DehydroNifedipine

Metabolic pathway of Nifedipine to Dehydro Nifedipine.

Experimental Protocols

The following are representative protocols for the quantification of Dehydro Nifedipine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for Dehydro Nifedipine.[3][4]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples.

  • Vortexing: Vortex the samples for 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ether and n-hexane, 3:1, v/v).

  • Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.

  • Internal Standard Spiking: Add 20 µL of this compound working solution to each plasma sample.

  • Vortexing: Vortex the samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or phenyl-modified silica) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Follow steps 8 and 9 from Protocol 1.

  • Injection: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides typical LC-MS/MS parameters for the analysis of Dehydro Nifedipine, with the proposed parameters for this compound.

ParameterTypical Value
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)[4]
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetateB: Acetonitrile or Methanol[3][4]
Flow Rate 0.2 - 0.5 mL/min
Gradient Isocratic or gradient elution depending on separation needs
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Dehydro Nifedipine) To be optimized, typically [M+H]+ → characteristic product ion
MRM Transition (this compound) To be optimized, typically [M+H]+ → characteristic product ion

Note: The exact m/z transitions for Dehydro Nifedipine and this compound need to be determined by direct infusion of the compounds into the mass spectrometer.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Dehydro Nifedipine in human plasma. These values are representative of what would be expected when using this compound as an internal standard.[4]

Table 1: Method Validation Parameters

ParameterTypical Result
Linearity Range 0.5 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC2< 15%< 15%± 15%
Medium QC10< 15%< 15%± 15%
High QC50< 15%< 15%± 15%
(Data adapted from similar studies on Dehydro Nifedipine)[4]

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
Dehydro NifedipineLow71.6 - 80.4%[4]
Medium71.6 - 80.4%[4]
High71.6 - 80.4%[4]
(Data based on a one-step liquid-liquid extraction method for Dehydro Nifedipine)[4]

Conclusion

This compound is an essential tool for the accurate and precise quantification of Dehydro Nifedipine in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of this major nifedipine metabolite in various biological matrices. The protocols and data presented here provide a framework for the development and validation of robust bioanalytical assays, which are critical for understanding the disposition of nifedipine in both preclinical and clinical research. The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies to ensure the quality and reliability of pharmacokinetic data.

References

Application Note: Utilizing Dehydro Nifedipine-d6 for Bioequivalence Studies of Nifedipine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris. Establishing the bioequivalence of generic nifedipine formulations is crucial to ensure their therapeutic interchangeability with the innovator product. This involves a comparative pharmacokinetic study to demonstrate that the generic product exhibits a similar rate and extent of absorption as the reference product. A robust and validated bioanalytical method is the cornerstone of such studies. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification of the analyte in biological matrices. Dehydro Nifedipine-d6, a deuterated metabolite of nifedipine, serves as an excellent internal standard for the bioanalysis of nifedipine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference ensure comparable extraction efficiency and chromatographic behavior, while preventing isotopic interference, thereby leading to reliable and reproducible results.

Key Applications

  • Bioequivalence and Bioavailability Studies: To compare the pharmacokinetic profiles of different nifedipine formulations.

  • Pharmacokinetic Research: To investigate the absorption, distribution, metabolism, and excretion of nifedipine in various populations.

  • Therapeutic Drug Monitoring: To monitor plasma concentrations of nifedipine for dose optimization in patients.

  • Drug-Drug Interaction Studies: To assess the influence of co-administered drugs on the pharmacokinetics of nifedipine.

Experimental Design and Protocols

A standard bioequivalence study for nifedipine is typically designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting conditions.[1][2][3] A fed-state study may also be required depending on regulatory guidelines.

Bioequivalence Study Protocol
  • Subject Selection: A cohort of healthy, non-smoking male and/or female volunteers, typically between 18 and 45 years of age, are recruited. The number of subjects is determined by statistical power calculations, often ranging from 24 to 42 participants.[1]

  • Study Design: A randomized, two-way crossover design is employed.[1][2] Subjects are randomly assigned to one of two sequences (Test-Reference or Reference-Test).

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference nifedipine formulation with a standardized volume of water.

  • Washout Period: A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Blood Sampling: Venous blood samples are collected in labeled tubes containing an anticoagulant at predefined time points, typically pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1][3]

  • Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of nifedipine are determined using a validated LC-MS/MS method. The primary pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), are calculated for both formulations using non-compartmental methods.[1][2]

  • Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ are statistically analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products for these parameters are calculated. For the two products to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range, typically 80-125%.[1][2][3]

LC-MS/MS Bioanalytical Protocol

This protocol outlines a typical method for the quantification of nifedipine in human plasma using this compound as an internal standard (IS).

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of nifedipine and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of nifedipine.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To a 200 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (this compound).

    • Precipitate the plasma proteins by adding a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

    • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Chromatographic Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Ionization Mode: Positive ion mode is typically used for nifedipine.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both nifedipine and this compound.

Table 1: Example LC-MS/MS Parameters

ParameterValue
LC System UPLC/HPLC
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions
Nifedipinem/z 347.1 → 254.1
This compoundm/z 350.4 → 254.1 (representative)

Note: The exact m/z transitions for this compound should be optimized during method development.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic data from a bioequivalence study are summarized in the following tables.

Table 2: Pharmacokinetic Parameters of Nifedipine (Test vs. Reference Formulation)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]

Table 3: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment

ParameterRatio of Geometric Means (Test/Reference) (%)90% Confidence Interval
Cmax [Insert Value][Insert Value] - [Insert Value]
AUC0-t [Insert Value][Insert Value] - [Insert Value]
AUC0-∞ [Insert Value][Insert Value] - [Insert Value]

Visualizations

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization s3->p1_rand p1_dose Single Dose Administration (Test or Reference) p1_rand->p1_dose p1_sample Blood Sampling (0-72h) p1_dose->p1_sample washout Washout Period (≥7 days) p1_sample->washout p2_dose Single Dose Administration (Alternate Formulation) washout->p2_dose p2_sample Blood Sampling (0-72h) p2_dose->p2_sample a1 Plasma Sample Analysis (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 be_decision be_decision a3->be_decision Bioequivalence Decision

Caption: Workflow of a typical bioequivalence study for Nifedipine.

Analytical_Method_Workflow start Plasma Sample (Containing Nifedipine) is_add Add Internal Standard (this compound) start->is_add protein_precip Protein Precipitation (e.g., Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_proc Data Processing (Quantification) lc_ms_analysis->data_proc result Nifedipine Concentration data_proc->result

Caption: Workflow for the bioanalysis of Nifedipine in plasma.

References

Protocol for the Quantification of Dehydro Nifedipine in Human Plasma using Dehydro Nifedipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. Its primary metabolite, dehydro nifedipine, is formed in the liver primarily through the action of cytochrome P450 3A4 (CYP3A4)[1][2]. Accurate quantification of dehydro nifedipine in human plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of dehydro nifedipine in human plasma using a stable isotope-labeled internal standard, Dehydro Nifedipine-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to improved accuracy and precision[3][4].

Experimental Protocol

This protocol outlines a liquid-liquid extraction procedure followed by LC-MS/MS analysis for the quantification of dehydro nifedipine in human plasma.

Materials and Reagents
  • Dehydro Nifedipine (analyte)

  • This compound (internal standard)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and n-hexane

  • Ultrapure water

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dehydro nifedipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the dehydro nifedipine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all samples except for the blank matrix.

  • For calibration standards, add 20 µL of the appropriate working standard solution. For quality control (QC) and unknown samples, add 20 µL of 50:50 methanol:water.

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2][5]
Mobile Phase A 10 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 90% B over 2 min, hold for 1 min, return to 30% B, and equilibrate for 2 min.
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Multiple Reaction Monitoring (MRM) Transitions
Dehydro NifedipineTo be optimized, e.g., m/z 345.1 -> 254.1
This compoundTo be optimized, e.g., m/z 351.1 -> 260.1
Ion Source Temperature 500°C
Collision Gas Argon

Data Presentation: Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of this bioanalytical method, based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[2][6]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%.[2][7]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% for QC samples (≤ 20% for LLOQ).[2][6][8]
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration for QC samples (±20% for LLOQ).[2][6][8]
Recovery Consistent and reproducible across the concentration range. Typically >70%.[2][6]
Matrix Effect Assessed to ensure that the plasma matrix does not interfere with the quantification. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Stability Analyte stability evaluated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. Analyte concentration should be within ±15% of the initial concentration.

Visualizations

Metabolic Pathway of Nifedipine

Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine (Primary Metabolite) Nifedipine->Dehydro_Nifedipine CYP3A4 (Oxidation) Inactive_Metabolites Further Inactive Metabolites Dehydro_Nifedipine->Inactive_Metabolites Hepatic Metabolism Excretion Urinary Excretion Inactive_Metabolites->Excretion

Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (200 µL) Spike_IS 2. Spike with This compound (IS) Plasma->Spike_IS Add_Solvent 3. Add Extraction Solvent (e.g., MTBE) Spike_IS->Add_Solvent Vortex 4. Vortex Mix Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Extract 6. Collect Organic Layer Centrifuge->Extract Evaporate 7. Evaporate to Dryness Extract->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. Mass Spectrometric Detection (MRM) Separate->Detect Integrate 12. Peak Integration Detect->Integrate Calculate 13. Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify 14. Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for Dehydro Nifedipine analysis in human plasma.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Nifedipine-d6 is the deuterated stable isotope-labeled form of Dehydro Nifedipine (B1678770), the primary metabolite of Nifedipine. Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Given its role as a key metabolite, this compound is not typically used as a screening compound in high-throughput screening (HTS) campaigns to identify new drug candidates. Instead, its principal and critical application in the context of HTS and drug development is as an internal standard for the quantitative bioanalysis of Nifedipine metabolism.

These application notes provide a detailed protocol for a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to assess CYP3A4 activity by monitoring the conversion of Nifedipine to Dehydro Nifedipine. This type of assay is fundamental in drug discovery for evaluating the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs) by inhibiting or inducing CYP3A4. The use of this compound as an internal standard is crucial for ensuring the accuracy and precision of these high-throughput analytical methods.

Application: High-Throughput CYP3A4 Inhibition Assay

This protocol describes a high-throughput in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against CYP3A4 using human liver microsomes (HLMs). Nifedipine is used as the probe substrate, and the formation of its metabolite, Dehydro Nifedipine, is quantified using LC-MS/MS with this compound as the internal standard.

Signaling Pathway and Metabolism

Nifedipine is a calcium channel antagonist that is primarily metabolized by CYP3A4 to Dehydro Nifedipine.[1] This metabolic pathway is a key determinant of Nifedipine's pharmacokinetic profile and is often used to probe the activity of CYP3A4.

Nifedipine Nifedipine Dehydro_Nifedipine Dehydro_Nifedipine Nifedipine->Dehydro_Nifedipine Oxidation CYP3A4 CYP3A4 CYP3A4->Nifedipine Inhibitor Inhibitor Inhibitor->CYP3A4 Inhibition

Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine via CYP3A4 and the point of inhibition.

Experimental Workflow

The experimental workflow is designed for a 96-well plate format to enable high-throughput screening of potential CYP3A4 inhibitors.

cluster_0 Plate Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis Test_Compounds Test_Compounds Incubation_Step Incubate at 37°C Test_Compounds->Incubation_Step Nifedipine_Substrate Nifedipine_Substrate Nifedipine_Substrate->Incubation_Step HLM Human Liver Microsomes HLM->Incubation_Step NADPH_System NADPH Regeneration System NADPH_System->Incubation_Step Quench_Reaction Quench with Acetonitrile (B52724) Incubation_Step->Quench_Reaction Add_IS Add this compound (Internal Standard) Quench_Reaction->Add_IS Centrifuge Centrifuge Add_IS->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS Data_Analysis Calculate IC50 LC_MSMS->Data_Analysis

Caption: High-throughput workflow for CYP3A4 inhibition assay using Nifedipine as a probe substrate.

Experimental Protocol

1. Materials and Reagents

  • Test Compounds (NCEs)

  • Nifedipine (CYP3A4 probe substrate)

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • LC-MS/MS system

2. Assay Procedure

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compounds.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes

      • Test compound solution (or vehicle control)

      • Nifedipine solution

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system to each well.

    • Incubate at 37°C for the desired time (e.g., 15 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile containing this compound (internal standard) to each well.

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • A suitable reverse-phase C18 column is used for separation.[1]

    • The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

  • Mass Spectrometry Conditions:

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

    • Detection is performed using multiple reaction monitoring (MRM) of the precursor to product ion transitions for Dehydro Nifedipine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dehydro Nifedipine[Value to be optimized][Value to be optimized]
This compound[Value to be optimized][Value to be optimized]

4. Data Analysis

  • Calculate the peak area ratio of Dehydro Nifedipine to this compound for each sample.

  • Determine the percent inhibition of Dehydro Nifedipine formation at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results of the CYP3A4 inhibition assay can be summarized in a table for easy comparison of the inhibitory potential of different test compounds.

Compound IDIC50 (µM)
Test Compound 15.2
Test Compound 2> 50
Test Compound 30.8
Ketoconazole (Positive Control)0.05

Conclusion

This compound is an indispensable tool for the accurate and high-throughput assessment of CYP3A4-mediated drug metabolism. While not a direct participant in primary screening assays, its role as an internal standard in subsequent bioanalytical methods is fundamental to the drug discovery and development process. The protocol outlined provides a robust framework for evaluating the DDI potential of new chemical entities, a critical step in modern drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dehydro Nifedipine-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Dehydro Nifedipine-d6 by LC-MS/MS.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question: My this compound internal standard (IS) signal is low and variable across different plasma samples. What is the likely cause?

Answer: Low and variable internal standard signals are often indicative of significant and inconsistent matrix effects, particularly ion suppression. Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source. The variability between samples suggests that the composition of the matrix is not uniform.

Troubleshooting Workflow:

cluster_legend Legend start Low & Variable IS Signal check_prep Review Sample Preparation start->check_prep check_chrom Evaluate Chromatography start->check_chrom check_is Investigate IS Behavior start->check_is ppt Protein Precipitation (PPT)? check_prep->ppt coelution Analyte/IS Co-elution? check_chrom->coelution isotope_effect Isotope Effect Observed? check_is->isotope_effect ppt->check_chrom No lle_spe Consider LLE or SPE ppt->lle_spe Yes coelution->check_is Yes optimize_grad Optimize Gradient/Column coelution->optimize_grad No adjust_integration Adjust Integration Window isotope_effect->adjust_integration Yes problem Problem investigation Investigation Step decision Decision Point solution Potential Solution

Caption: Troubleshooting workflow for low and variable internal standard signals.

Question: I'm observing a chromatographic shift where this compound elutes slightly earlier than the unlabeled Dehydro Nifedipine. Is this normal and how can I address it?

Answer: Yes, this is a known phenomenon called the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the physicochemical properties of the molecule, often resulting in earlier elution in reversed-phase chromatography. While often minor, this can be problematic if the analyte and IS elute in a region of variable ion suppression, leading to differential matrix effects.

Mitigation Strategies:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.

  • Evaluate Different Columns: The degree of separation can be column-dependent. Testing columns with different stationary phases (e.g., C18, Phenyl-Hexyl) may help achieve better co-elution.

  • Use a ¹³C-labeled Standard: If the issue persists and impacts data quality, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts.

Question: My analyte-to-internal standard area ratios are inconsistent, leading to poor precision in my quality control samples. What could be the cause?

Answer: Inconsistent area ratios, despite using a deuterated internal standard, point towards differential matrix effects. This occurs when the analyte and the internal standard experience different degrees of ion suppression or enhancement. This can be exacerbated by the previously mentioned chromatographic shift. Variability in the matrix composition from sample to sample can also contribute to this issue.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and other matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimize your LC method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the assay.

Q2: What are the primary sources of matrix effects in plasma samples?

A2: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites. These components can compete with the analyte for ionization in the ESI source.

Q3: Can deuterium atoms on my this compound internal standard exchange with hydrogen from the solvent?

A3: Hydrogen-deuterium exchange can occur, particularly if the deuterium labels are on labile positions (e.g., -OH, -NH groups) or under acidic or basic conditions. For this compound, the deuterium atoms are typically on a methyl group, which is generally stable. However, it is good practice to evaluate the stability of the deuterated standard during method development, especially if using aggressive pH conditions in the mobile phase or during sample preparation.

Q4: How do I quantitatively assess matrix effects?

A4: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1 for effective compensation.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a table summarizing the typical performance of three common techniques for small molecules like Dehydro Nifedipine in plasma. Note: The following data is illustrative and actual values may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 90 - 105-50 to -20Fast, simple, inexpensiveHigh level of residual matrix components, significant ion suppression
Liquid-Liquid Extraction (LLE) 70 - 90-30 to -10Good removal of salts and some phospholipidsCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 85 - 100-15 to +5Excellent removal of matrix components, high analyte concentrationMore complex and costly, requires method development

Experimental Protocols

1. Protocol for Evaluation of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects on Dehydro Nifedipine and the effectiveness of this compound as an internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Dehydro Nifedipine and this compound in the mobile phase at a concentration representative of the mid-range of your calibration curve.

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your chosen sample preparation method (PPT, LLE, or SPE). After the final evaporation step, reconstitute the extracts with the neat solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the blank plasma from the six different lots with Dehydro Nifedipine and this compound at the same concentration as Set A before performing the sample preparation procedure.

  • Analysis: Inject all samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the IS by dividing the average peak area from Set B by the average peak area from Set A.

    • Recovery: Calculate the recovery by dividing the average peak area from Set C by the average peak area from Set B.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate this by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should be less than 15%.

2. Detailed Solid-Phase Extraction (SPE) Protocol for Dehydro Nifedipine from Human Plasma

This protocol provides a robust method for extracting Dehydro Nifedipine and its deuterated internal standard from plasma, minimizing matrix effects.

  • Materials:

  • Procedure:

    • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of deionized water.

      • Wash the cartridge with 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

start Start: Plasma Sample + this compound (IS) pretreatment Pre-treatment: Acidification start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: Methanol -> Water conditioning->loading wash1 Wash 1: Deionized Water loading->wash1 wash2 Wash 2: Methanol wash1->wash2 elution Elution: 5% NH4OH in Acetonitrile wash2->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

analyte_elution Elution Profile is_elution Elution Profile overlap Differential Matrix Effects (Inaccurate Quantification) analyte_elution->overlap matrix_elution Elution Profile is_elution->overlap matrix_elution->overlap

Caption: Isotope effect leading to differential matrix effects.

Technical Support Center: Dehydro Nifedipine-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dehydro Nifedipine-d6 in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is the deuterium-labeled stable isotope of Dehydro Nifedipine (B1678770), which is the primary pyridine (B92270) metabolite of the drug Nifedipine.[1] It is most commonly utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Nifedipine and its metabolites in biological samples using mass spectrometry and liquid chromatography.

Q2: What are the main stability concerns for this compound in biological samples?

While Dehydro Nifedipine is the product of Nifedipine's degradation, its own stability is crucial for accurate analysis. Key factors that can affect the stability of dihydropyridine (B1217469) compounds and their metabolites include:

  • pH: Extreme pH conditions can potentially lead to further degradation. For the parent drug Nifedipine, instability is noted at pH greater than 10 in the presence of hemoglobin.[2]

  • Temperature: Elevated temperatures can accelerate chemical degradation. The recommended storage temperature for this compound neat compound is -20°C.[3]

  • Light Exposure: The parent drug, Nifedipine, is highly sensitive to light, which causes its degradation to Dehydro Nifedipine.[4][5][6] While Dehydro Nifedipine is the resulting product, prolonged exposure of samples to light should still be minimized to prevent the formation of other photoproducts.

Q3: How should I handle and store biological samples (plasma, blood, urine) containing this compound?

To ensure the stability of this compound in your samples, follow these guidelines:

  • Collection: Collect blood samples using appropriate anticoagulants (e.g., EDTA).

  • Processing: Process blood to plasma or serum as quickly as possible. If working with whole blood, be mindful of the pH-dependent instability of the parent compound in the presence of hemoglobin.[2]

  • Storage: Store all biological samples at -20°C or lower in light-protected containers (e.g., amber tubes) until analysis.

Q4: What are the recommended extraction methods for this compound from biological matrices?

Several methods have been successfully employed for the extraction of Nifedipine and its metabolites, including Dehydro Nifedipine, from plasma and blood. These include:

  • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up the sample and concentrating the analyte.[1][7]

  • Liquid-Liquid Extraction (LLE): A viable alternative to SPE for sample preparation.[8]

The choice of method may depend on the specific matrix, required sensitivity, and available equipment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Inconsistent or low recovery of this compound.

  • Question: My recovery of the internal standard, this compound, is erratic between samples. What could be the cause?

  • Answer: Inconsistent recovery can stem from several factors:

    • pH during extraction: Ensure the pH of your sample and extraction solvents is consistent and optimized. For blood samples, a neutral extraction is recommended to prevent degradation that might be catalyzed by pH shifts in the presence of hemoglobin.[2]

    • Incomplete extraction: Your chosen extraction method (SPE or LLE) may not be fully optimized. Re-evaluate parameters such as the type of SPE cartridge, elution solvents, or LLE solvent system and mixing times.

    • Analyte degradation during processing: If samples are left at room temperature for extended periods or exposed to light, degradation may occur. Maintain a cold chain and use light-protected labware.

Issue 2: Poor peak shape or peak splitting in LC-MS/MS analysis.

  • Question: I'm observing tailing or splitting of the this compound peak in my chromatogram. How can I resolve this?

  • Answer: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.[9][10]

    • Column contamination: The analytical column may be contaminated with matrix components. Flush the column according to the manufacturer's instructions.

    • Injection solvent: Ensure your injection solvent is compatible with the mobile phase. A stronger injection solvent can cause peak distortion.[10]

    • Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.

Issue 3: High background noise or matrix effects.

  • Question: I'm experiencing significant ion suppression or enhancement for this compound. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples.[11][12]

    • Improve sample clean-up: Enhance your extraction protocol to remove more interfering matrix components. This could involve using a more selective SPE sorbent or an additional wash step.

    • Chromatographic separation: Optimize your LC method to separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.

    • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.

Data Presentation

Table 1: Summary of Stability Considerations for Nifedipine and its Metabolites

ParameterConditionObservation for NifedipineImplication for this compound
Light Daylight/UVRapidly degrades to Dehydro Nifedipine and other photoproducts.[4][5][6]As a photodegradation product, it is more stable than Nifedipine, but light protection is still recommended.
pH > 10 (in blood)Unstable in the presence of hemoglobin.[2]Use neutral extraction conditions for blood samples.
Temperature -20°CRecommended storage temperature for neat compound.[3]Store biological samples at -20°C or below.
Temperature 4°C and 25°CStable in oral suspensions for up to 3 months.[13]Suggests good stability at refrigerated and room temperatures for shorter durations.

Experimental Protocols

Protocol: General Sample Handling and Preparation for this compound Analysis

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C. Transfer the resulting plasma to amber-colored, labeled cryovials.

  • Storage: Immediately store plasma samples at -20°C or colder until analysis.

  • Sample Thawing: On the day of analysis, thaw the plasma samples at room temperature. Once thawed, vortex mix the samples gently.

  • Internal Standard Spiking: Spike a known volume of your plasma sample with the working solution of this compound.

  • Extraction (Example using SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the plasma sample onto the conditioned cartridge. c. Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences. d. Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect Whole Blood (EDTA tubes) centrifugation Centrifuge at 4°C blood_collection->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation storage Store at ≤ -20°C (Light-protected) plasma_separation->storage thawing Thaw Sample storage->thawing spiking Spike with IS (this compound) thawing->spiking extraction SPE or LLE spiking->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: Experimental workflow for handling biological samples for this compound analysis.

troubleshooting_tree cluster_recovery Low/Variable Recovery cluster_peak_shape Poor Peak Shape cluster_matrix_effects Matrix Effects start Inconsistent Results? check_ph Verify Extraction pH start->check_ph Low/Variable Recovery flush_column Flush Column start->flush_column Poor Peak Shape improve_cleanup Improve Sample Cleanup start->improve_cleanup High Noise/ Matrix Effects optimize_extraction Optimize SPE/LLE check_ph->optimize_extraction check_temp_light Check Temp/Light Exposure optimize_extraction->check_temp_light check_injection_solvent Check Injection Solvent flush_column->check_injection_solvent adjust_mobile_phase Adjust Mobile Phase pH check_injection_solvent->adjust_mobile_phase optimize_lc Optimize LC Separation improve_cleanup->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample

Caption: Troubleshooting decision tree for this compound analysis.

References

Troubleshooting poor chromatographic peak shape for Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Dehydro Nifedipine-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for this compound?

Poor peak shape for this compound, manifesting as tailing, fronting, or split peaks, can arise from a variety of factors. These include issues with the analytical column, mobile phase composition, sample preparation, or the HPLC/UHPLC system itself. Secondary interactions between the analyte and the stationary phase are a common culprit.[1][2]

Q2: My this compound peak is tailing. What should I investigate first?

Peak tailing is often associated with secondary interactions, particularly with basic compounds like this compound. The primary areas to investigate are:

  • Column Health: The column may be degrading, or the packing bed may have settled. Consider flushing the column or replacing it if it's old.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and residual silanols on the column.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[1]

  • Contamination: Contamination in the sample or from the system can also cause peak tailing.

Q3: I am observing peak fronting for this compound. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Column Collapse: A sudden physical change in the column packing, often due to extreme temperature or pH conditions, can cause fronting.[1]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[3]

  • Overloading: In some cases, severe sample overload can also manifest as peak fronting.

Q4: What type of analytical column is recommended for this compound analysis?

Based on established methods for nifedipine (B1678770) and its metabolites, reversed-phase C18 columns are commonly used and provide good retention and selectivity.[4][5] Specifically, columns like Hypersil BDS C18 and Waters Acquity UPLC BEH C18 have been successfully employed.[4][5] For challenging separations involving basic compounds, columns with charged surface hybrid (CSH) particles can also improve peak shape.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue in the analysis of this compound. Follow this step-by-step guide to identify and resolve the problem.

Troubleshooting Workflow for Peak Tailing

G cluster_system System & Sample Troubleshooting cluster_column Column Troubleshooting cluster_mobile_phase Mobile Phase Troubleshooting start Poor Peak Shape: Tailing Observed check_system Step 1: System & Sample Check start->check_system check_column Step 2: Column Evaluation check_system->check_column System & Sample OK s1 Reduce Injection Volume/ Concentration check_system->s1 Is it Overload? check_mobile_phase Step 3: Mobile Phase Optimization check_column->check_mobile_phase Column OK c1 Flush Column with Strong Solvent check_column->c1 Is Column Contaminated? solution Good Peak Shape Achieved check_mobile_phase->solution Optimized mp1 Adjust Mobile Phase pH (e.g., add formic acid) check_mobile_phase->mp1 Secondary Interactions? s2 Ensure Sample Solvent is Weaker/Same as Mobile Phase s1->s2 s3 Check for System Leaks or Blockages s2->s3 c2 Replace Guard Column (if used) c1->c2 c3 Replace Analytical Column c2->c3 mp2 Increase Buffer Concentration mp1->mp2 mp3 Use Mobile Phase Additives (e.g., TFA) mp2->mp3

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Detailed Protocol
Column Contamination Flush the column with a strong solvent.1. Disconnect the column from the detector. 2. Flush with 20-30 column volumes of a strong, compatible solvent (e.g., 100% Acetonitrile (B52724) or Isopropanol). 3. Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector.
Secondary Silanol (B1196071) Interactions Adjust the mobile phase pH or use additives.1. pH Adjustment: Add a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase to suppress the ionization of free silanols.[6] 2. Increase Buffer Strength: If using a buffer, increasing its concentration can help mask residual silanol groups.
Sample Overload Reduce the mass of analyte injected onto the column.1. Dilute the sample by a factor of 5 or 10. 2. Alternatively, reduce the injection volume. 3. Observe if the peak shape improves. Classic signs of overload include a "shark-fin" or right-triangle peak shape that becomes more symmetrical upon dilution.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.1. If possible, dissolve the sample directly in the initial mobile phase. 2. If a stronger solvent is necessary for solubility, minimize the injection volume.[3]
Column Degradation Replace the analytical column.If the above steps do not resolve the issue and the column has been used extensively, it may have reached the end of its lifespan. Replace it with a new column of the same type.[2]
Guide 2: Addressing Peak Fronting and Splitting

While less frequent, peak fronting and splitting can significantly impact data quality. This guide provides a systematic approach to resolving these issues.

Logical Flow for Resolving Peak Fronting/Splitting

G cluster_column Column Integrity Check cluster_solvent Sample Solvent Check cluster_system System Plumbing Check start Poor Peak Shape: Fronting or Splitting check_column_void Step 1: Check for Column Void start->check_column_void check_sample_solvent Step 2: Evaluate Sample Solvent check_column_void->check_sample_solvent No Void Detected c1 Reverse-flush column (if permissible) check_column_void->c1 Is there a void at the inlet? check_system_plumbing Step 3: Inspect System Connections check_sample_solvent->check_system_plumbing Solvent OK s1 Reconstitute sample in mobile phase check_sample_solvent->s1 Is solvent stronger than mobile phase? solution Symmetrical Peak Restored check_system_plumbing->solution System OK sys1 Check for leaks at fittings check_system_plumbing->sys1 Flow path disruption? c2 Replace column if void is suspected c1->c2 s2 Reduce injection volume s1->s2 sys2 Ensure tubing is properly seated sys1->sys2 sys3 Check for blockages in the flow path sys2->sys3

Caption: Logical flow for resolving peak fronting/splitting.

Potential Cause Recommended Action Detailed Protocol
Column Void/Collapse Reverse-flush or replace the column.1. A void at the column inlet can cause the sample band to spread unevenly, leading to split or fronting peaks. 2. Check the manufacturer's instructions to see if the column can be back-flushed. If so, reverse the column and flush at a low flow rate. 3. If the problem persists, the column packing may be irreversibly damaged, and the column should be replaced.
Sample Solvent Stronger than Mobile Phase Prepare the sample in a weaker solvent.1. The ideal injection solvent is the mobile phase itself.[3] 2. If this compound has low solubility in the mobile phase, use the weakest possible solvent and keep the injection volume to a minimum.
Blocked Frit or Tubing Clean or replace the blocked component.A partial blockage in the system (e.g., in-line filter, guard column, or column inlet frit) can distort the flow path and cause peak splitting. Systematically isolate components to identify the source of the blockage.
Co-eluting Interference Optimize the chromatographic method.If the peak splitting is not due to the issues above, it's possible that an interfering compound is co-eluting. Adjusting the mobile phase gradient, temperature, or trying a column with a different selectivity may be necessary.

Experimental Protocols

Representative LC-MS/MS Method for Nifedipine and Dehydronifedipine

This protocol is based on established methods and can be adapted for this compound.

Parameter Condition Reference
Column Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm[4]
Mobile Phase A Varies; often water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[5]
Mobile Phase B Acetonitrile or Methanol[5][6]
Gradient/Isocratic Both have been used. A common isocratic mobile phase is 15:85 (v/v) of 4.0 mM ammonium acetate:acetonitrile.[5]
Flow Rate 0.2 - 0.5 mL/min[4][7]
Column Temperature 35 - 40 °C
Injection Volume 5 - 30 µL[7]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transition (Nifedipine-d6) m/z 353.1 → 318.1[5]
Sample Preparation: Protein Precipitation

A simple and rapid method for extracting this compound from plasma.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300-400 µL of a precipitation solvent (e.g., acetonitrile or a 50:50 v/v mix of acetonitrile:methanol).

  • Vortex the mixture for approximately 2 minutes.

  • Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Dehydro Nifedipine-d6. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is critical for achieving sensitive and robust quantification of this compound. While specific optimized parameters for this compound are not extensively published, the following table provides established parameters for Nifedipine and its deuterated internal standard, Nifedipine-d6, which serve as an excellent starting point for method development for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP) / Cone Voltage (CV)
Nifedipine347.2315.2Not specified4.0 V[1]
Nifedipine-d6353.1318.1Not specifiedNot specified
This compound 351.2 (Predicted)To be determinedRequires optimizationRequires optimization

Note: The precursor ion for this compound is predicted based on the mass of Dehydro Nifedipine (345.3 g/mol ) plus six deuterium (B1214612) atoms. The product ion and optimal collision energy and declustering potential/cone voltage must be determined experimentally.

Experimental Protocols

This section details the methodology for the optimization of mass spectrometry parameters for this compound.

Protocol 1: Determination of Precursor and Product Ions
  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Perform a full scan (Q1 scan) in positive ionization mode to identify the protonated molecule [M+H]⁺, which will be the precursor ion.

  • Perform a product ion scan by selecting the identified precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The most intense fragment will typically be selected as the product ion for Multiple Reaction Monitoring (MRM).

Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP) / Cone Voltage (CV)
  • Set up an MRM transition using the determined precursor and product ions for this compound.

  • Continuously infuse the standard solution into the mass spectrometer.

  • Optimize the Declustering Potential (DP) or Cone Voltage (CV) by ramping the voltage across a relevant range (e.g., 10-100 V) and monitoring the precursor ion intensity. The voltage that produces the maximum intensity should be selected.

  • Optimize the Collision Energy (CE) by ramping the voltage (e.g., 5-50 eV) while monitoring the product ion intensity. The CE value that yields the highest and most stable product ion signal is considered optimal.

Experimental Workflow for Parameter Optimization

Experimental Workflow for Parameter Optimization cluster_prep Preparation cluster_infusion Direct Infusion cluster_scan Ion Identification cluster_optimization Parameter Optimization cluster_final Final Parameters prep Prepare 1 µg/mL Dehydro Nifedipine-d6 Standard infuse Infuse Standard into MS (5-10 µL/min) prep->infuse q1_scan Perform Q1 Scan to Identify Precursor Ion [M+H]⁺ infuse->q1_scan product_scan Perform Product Ion Scan to Identify Fragments q1_scan->product_scan setup_mrm Set up MRM Transition product_scan->setup_mrm optimize_dp Optimize Declustering Potential (Ramp Voltage, Monitor Precursor) setup_mrm->optimize_dp optimize_ce Optimize Collision Energy (Ramp Voltage, Monitor Product) optimize_dp->optimize_ce final_params Record Optimal MRM Parameters optimize_ce->final_params

Caption: A step-by-step workflow for the optimization of mass spectrometry parameters for this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Question 1: Why is the peak for this compound broad or tailing?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting the sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase. Consider using a mobile phase with a different pH or adding a small amount of a competing agent like triethylamine.

  • Inappropriate Mobile Phase: The organic content or pH of the mobile phase may not be optimal for the analyte. Re-evaluate the chromatographic conditions.

  • Column Degradation: The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.

Question 2: I am observing a significant chromatographic shift between Dehydro Nifedipine and this compound. What can I do?

Answer: A slight retention time difference between a deuterated internal standard and its non-deuterated analog is common due to the isotope effect. However, a large shift can impact quantification.

  • Adjust Chromatographic Conditions: Modifying the gradient slope or the mobile phase composition can sometimes minimize the separation.

  • Use a Column with Lower Resolution: A shorter column or one with a larger particle size may reduce the separation between the two compounds.

Question 3: My quantitative results are inconsistent and show high variability. What are the potential causes?

Answer: Inconsistent results can stem from several sources:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. Ensure proper sample clean-up and consider using a matrix-matched calibration curve.

  • Isotopic Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in the analyte signal.

    • Minimize Sample Preparation Time: Process samples quickly to reduce the time the internal standard is in a protic environment.

    • Control pH: Maintain a low pH (around 2.5-3) during sample preparation and chromatography, as this can minimize back-exchange for many compounds.

    • Use Aprotic Solvents: Where possible in the sample preparation process, use aprotic solvents.

  • Inaccurate Pipetting: Ensure that pipettes are properly calibrated and that all additions of internal standard and sample are accurate and consistent.

Question 4: I suspect isotopic back-exchange is occurring. How can I confirm this?

Answer: To confirm isotopic back-exchange, you can perform the following experiment:

  • Prepare two sets of samples.

  • Set A: Spike the deuterated internal standard into a clean solvent.

  • Set B: Spike the deuterated internal standard into the blank sample matrix (e.g., plasma, urine).

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Analyze the samples by LC-MS/MS and monitor the signal for the non-deuterated Dehydro Nifedipine.

  • A significant increase in the signal of the non-deuterated analyte in Set B compared to Set A indicates that back-exchange is occurring in the matrix.

Troubleshooting Decision Tree for Inconsistent Quantification

Troubleshooting Inconsistent Quantification start Inconsistent Quantitative Results Observed check_chromatography Review Chromatograms: - Peak Shape - Retention Time Stability start->check_chromatography poor_peak_shape Address Poor Peak Shape: - Dilute Sample - Adjust Mobile Phase - Replace Column check_chromatography->poor_peak_shape Poor Shape rt_shift Address RT Shift: - Adjust Gradient - Use Lower Resolution Column check_chromatography->rt_shift RT Instability check_is_response Evaluate Internal Standard Response Stability check_chromatography->check_is_response Good Shape & RT solution Consistent Results Achieved poor_peak_shape->solution rt_shift->solution is_variability Investigate IS Variability: - Check for Isotopic Back-Exchange - Verify Pipetting Accuracy check_is_response->is_variability Unstable check_matrix_effects Assess Matrix Effects: - Analyze Matrix Blanks - Post-column Infusion check_is_response->check_matrix_effects Stable is_variability->solution matrix_effects_present Mitigate Matrix Effects: - Improve Sample Cleanup - Use Matrix-Matched Calibrators check_matrix_effects->matrix_effects_present Present no_obvious_issue Systematically Review Method: - Instrument Performance - Sample Preparation Steps check_matrix_effects->no_obvious_issue Absent matrix_effects_present->solution no_obvious_issue->solution

Caption: A logical workflow for troubleshooting inconsistent quantitative results when using this compound.

References

Technical Support Center: Synthesis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during the synthesis, purification, and validation of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for a deuterated internal standard?

A1: The two most critical parameters are chemical and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity is the percentage of the compound that contains deuterium (B1214612) at the desired positions. For reliable quantitative results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[1] Analytical techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for assessing these attributes.[2][3]

Q2: What is isotopic scrambling and why is it a problem?

A2: Isotopic scrambling is the unwanted redistribution of deuterium isotopes to positions other than the intended labeled site within a molecule or between molecules.[2] This can occur during the synthesis or purification process, leading to a mixture of isotopologues and a reduction in isotopic purity at the desired position.[2] This compromises the accuracy of quantitative analyses as the mass difference between the standard and the analyte is not consistent.

Q3: Can deuterium labels be lost during synthesis or sample preparation?

A3: Yes, this phenomenon, known as back-exchange, occurs when deuterium atoms on the internal standard are exchanged with protons from the sample matrix or solvent.[1][4] This is particularly common for deuterium labels in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][5] Factors that promote this exchange include non-neutral pH (both acidic and basic conditions), elevated temperatures, and the presence of protic solvents like water or methanol.[4][6][7]

Q4: Why is it so difficult to purify deuterated compounds?

A4: Purifying deuterated compounds is challenging because isotopic mixtures (e.g., d3, d4, d5 versions of the same molecule) are often inseparable using common techniques like standard chromatography or recrystallization due to their nearly identical physical properties.[8] Therefore, the focus must be on achieving high isotopic purity during the synthesis itself.[8] Additionally, the presence of protic solvents or moisture during purification can lead to back-exchange, reducing isotopic enrichment.[2][8]

Q5: Can the position of the deuterium label affect my analysis?

A5: Absolutely. The stability of the deuterium label is paramount. Labels should be placed on stable, non-exchangeable positions.[1][5] Deuteration can also slightly alter the physicochemical properties of a molecule, leading to a phenomenon known as the kinetic isotope effect. This can sometimes cause the deuterated standard to elute at a slightly different retention time than the unlabeled analyte in liquid chromatography, which may lead to differential matrix effects and inaccurate quantification.[2][4][9]

Troubleshooting Guides

Guide 1: Low Isotopic Purity or Incomplete Deuteration

Problem: Your final product shows low deuterium incorporation after synthesis.

This guide provides a systematic approach to troubleshooting low deuteration efficiency.

G cluster_0 Troubleshooting Low Deuteration Start Low Isotopic Purity Detected (via MS or NMR) CheckReagents Verify Deuterium Source Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions CheckBackExchange Investigate Potential for Back-Exchange Start->CheckBackExchange IncreaseExcess Action: Increase Molar Excess of Deuterated Reagent CheckReagents->IncreaseExcess OptimizeConditions Action: Increase Temperature/ Extend Reaction Time CheckConditions->OptimizeConditions UseAnhydrous Action: Use Anhydrous Solvents/ Inert Atmosphere CheckBackExchange->UseAnhydrous Reanalyze Re-run Reaction & Analyze Product IncreaseExcess->Reanalyze OptimizeConditions->Reanalyze UseAnhydrous->Reanalyze

Caption: Troubleshooting workflow for low isotopic purity.

Troubleshooting Steps & Solutions:

Potential Cause Suggested Solution
Insufficient Deuterium Source The molar ratio of the deuterium source (e.g., D₂O, CD₃OD) to the substrate may be too low. Increase the molar excess of the deuterated reagent to drive the equilibrium toward the deuterated product.[8]
Suboptimal Reaction Conditions The reaction may not have reached completion. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress using ¹H NMR or mass spectrometry to find the optimal balance without promoting side reactions.[8]
Back-Exchange During Reaction Contamination with protic solvents (containing ¹H) or atmospheric moisture can lead to back-exchange, reducing the final deuterium content.[8][10] Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[2][8]
Catalyst Deactivation The catalyst used for H-D exchange may lose activity due to impurities. Consider increasing the catalyst loading or using a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.[8]
Guide 2: Isotopic Scrambling or H/D Exchange During Purification

Problem: Isotopic purity is lower than expected after purification, or the position of the deuterium label has changed.

This guide helps identify and mitigate issues arising during the purification of the synthesized standard.

G cluster_1 Troubleshooting Purification Issues Start Isotopic Purity Decreased Post-Purification CheckPurificationConditions Evaluate Purification Conditions (pH, Temperature) Start->CheckPurificationConditions CheckSolvents Assess Solvents for Protic Contamination (H₂O) Start->CheckSolvents ModifyConditions Action: Use Aprotic Solvents & Neutral Conditions CheckPurificationConditions->ModifyConditions DrySolvents Action: Use Anhydrous Solvents & Dry Glassware CheckSolvents->DrySolvents End Purified Product with Maintained Isotopic Purity ModifyConditions->End DrySolvents->End

Caption: Workflow to prevent H/D exchange during purification.

Troubleshooting Steps & Solutions:

Potential Cause Suggested Solution
Inappropriate pH Acidic or basic conditions during chromatography or workup can catalyze H/D exchange, especially for labile deuterium atoms. Re-evaluate the pH of your purification steps. Use purification methods with aprotic solvents and neutral conditions where possible.[2]
Elevated Temperature High temperatures during solvent evaporation or chromatography can promote scrambling. Use lower temperatures for solvent removal (e.g., rotary evaporation at reduced pressure) and consider performing chromatography at room temperature or below.
Presence of Water/Protic Solvents Hygroscopic solvents or inadequate drying of the crude product can introduce protons that exchange with deuterium. Dry all glassware thoroughly in an oven. Use anhydrous solvents for all purification steps. Dry the final product under a high vacuum.[2]
Impurities Co-elute or Co-crystallize Chemical impurities with similar properties to the desired compound can be difficult to remove. For chromatography, try altering the mobile phase or stationary phase. For recrystallization, ensure the solution is not cooled too rapidly and consider a second recrystallization or pre-purification by another technique.[2]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic enrichment and distribution of isotopologues in the synthesized deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the deuterated standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the different isotopologues.

  • Analysis: Infuse the sample directly or use LC-MS. Acquire full scan mass spectra over the expected m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (M+0) and all expected deuterated isotopologues (M+1, M+2, ... M+n).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: % Isotopic Purity = [ (Peak Area of Desired Isotopologue) / (Sum of Peak Areas of All Isotopologues) ] x 100

  • Acceptance Criteria: For use as an internal standard, the isotopic purity should typically be ≥98%.[1]

Quantitative Data Summary (Example):

Isotopologue Expected m/z Observed Peak Area Relative Abundance (%)
M+0 (Unlabeled)300.123415,0000.5
M+1301.129730,0001.0
M+2302.136060,0002.0
M+3 (Desired) 303.1423 2,880,000 96.0
M+4304.148615,0000.5
Total 3,000,000 100.0
Isotopic Purity 96.0%
Protocol 2: Testing for Back-Exchange (Label Stability)

Objective: To evaluate the stability of the deuterium labels on the internal standard under conditions mimicking sample preparation and analysis.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the deuterated internal standard in a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.

    • Prepare a parallel sample in the mobile phase or reconstitution solvent.

  • Incubation: Incubate these samples for a period equivalent to your typical sample preparation and analysis time (e.g., 4, 8, or 24 hours).[1] The incubation should occur under the same temperature conditions as your experiment.

  • Analysis: After incubation, analyze the samples by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Evaluation:

    • Compare the signal intensity of the deuterated standard in the incubated sample to a freshly prepared sample (T=0). A significant decrease suggests instability.

    • Check for any increase in the signal for the non-labeled compound in the incubated sample. A study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.[1] This is a direct indicator of back-exchange.

Data Interpretation Summary (Example):

Condition Incubation Time (hr) Temperature (°C) pH % Decrease in IS Signal Unlabeled Analyte Peak Detected?
Blank Matrix24257.418%Yes
Reconstitution Solvent24258.535%Yes
Blank Matrix2447.4<5%No
Reconstitution Solvent24256.0<5%No

Interpretation: The example data suggests the internal standard is unstable at room temperature, especially under slightly basic conditions, leading to significant back-exchange.[6] Cooling the samples and maintaining a neutral to slightly acidic pH improves stability.[6]

References

Minimizing ion suppression effects for Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Dehydro Nifedipine-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, which adversely impacts the accuracy, precision, and sensitivity of quantitative analyses.[3] The "matrix" comprises all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3] Ion suppression typically takes place in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions.[1]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification.[4] However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be a result of the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[5][6]

Q3: Why is my this compound eluting at a slightly different retention time than the non-deuterated Dehydro Nifedipine (B1678770)?

This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts. This can lead to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[6] The magnitude of this retention time shift is influenced by factors such as the number and location of deuterium atoms and the specific chromatographic conditions.[5]

Q4: What are the most common sources of ion suppression in plasma or serum samples?

In biological matrices like plasma and serum, the primary culprits for ion suppression are phospholipids (B1166683) from cell membranes. Other endogenous components such as salts, proteins, and peptides can also contribute significantly to matrix effects.[7][8]

Q5: How can I assess the extent of ion suppression in my assay?

A common method to identify regions of ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of your analyte is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1]

Troubleshooting Guide

Problem 1: Low signal intensity or poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjusting the chromatographic conditions can help separate the analyte from co-eluting matrix components. Experiment with different mobile phase compositions, gradient profiles, or even a different stationary phase to improve resolution.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components. However, this also dilutes the analyte, which may compromise sensitivity for low-concentration samples. This approach should be used with caution.

Problem 2: Inconsistent or irreproducible results for this compound.

  • Possible Cause: Variable matrix effects between samples or differential ion suppression between the analyte and the deuterated internal standard.

  • Troubleshooting Steps:

    • Ensure Co-elution: Verify that the deuterated internal standard (this compound) and the analyte co-elute as closely as possible. A slight shift in retention time due to the deuterium isotope effect can expose them to different matrix components. Fine-tuning the chromatographic method may be necessary to minimize this separation.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Evaluate Sample Preparation Robustness: Assess the consistency of your sample preparation method. Inefficient or variable extraction can lead to differing levels of matrix components in the final extracts, resulting in inconsistent ion suppression.

Data Presentation: Comparison of Sample Preparation Techniques for Nifedipine

The following table summarizes recovery and matrix effect data for nifedipine from human plasma using different sample preparation techniques. While this data is for nifedipine, it provides a useful reference for what can be expected for its deuterated metabolite, this compound.

Sample Preparation TechniqueRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)Not specifiedSignificant ion suppression often observed[2]
Liquid-Liquid Extraction (LLE)> 93%Minimized ion suppression[7][9]
Solid-Phase Extraction (SPE)> 90%Negligible ion suppression[10][11]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Nifedipine in Human Plasma

This protocol is adapted from a validated method for the determination of nifedipine in human plasma.[1]

  • Materials:

    • Oasis HLB (30 mg/mL) SPE cartridges

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • 0.1 M NaOH

    • Human plasma

    • This compound internal standard solution

  • Procedure:

    • To 0.5 mL of plasma, add 50 µL of the this compound internal standard solution.

    • Vortex the sample.

    • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte and internal standard with 0.5 mL of mobile phase.

    • Inject an aliquot of the eluent into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Nifedipine in Human Plasma

This protocol is based on a method for the simultaneous determination of nifedipine and dehydronifedipine.[4]

  • Materials:

    • Ether-n-hexane (3:1, v/v)

    • Human plasma

    • This compound internal standard solution

  • Procedure:

    • To a volume of plasma, add the this compound internal standard.

    • Add the extraction solvent (Ether-n-hexane, 3:1, v/v).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions for Nifedipine Analysis

The following are typical LC-MS/MS conditions that can be adapted for this compound analysis.[3][12]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) solution (pH 6.6) (60:40, v/v).[12]

    • Flow Rate: 0.8 mL/min.[9]

    • Injection Volume: 10 µL.[9]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ions: These will need to be optimized for Dehydro Nifedipine and this compound. For nifedipine, a common transition is m/z 354.1 → 222.2.[12]

Visualizations

TroubleshootingWorkflow start Low Signal Intensity or Inconsistent Results check_is Check Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok improve_cleanup Improve Sample Cleanup (SPE or LLE) is_ok->improve_cleanup Yes troubleshoot_is Troubleshoot IS (Purity, Concentration) is_ok->troubleshoot_is No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc matrix_match Use Matrix-Matched Calibrators optimize_lc->matrix_match revalidate Re-validate Method matrix_match->revalidate troubleshoot_is->check_is

Caption: Troubleshooting workflow for ion suppression issues.

SamplePrepWorkflow plasma Plasma Sample add_is Add Dehydro Nifedipine-d6 IS plasma->add_is extraction Extraction add_is->extraction ppt Protein Precipitation extraction->ppt Simple lle Liquid-Liquid Extraction extraction->lle Moderate spe Solid-Phase Extraction extraction->spe Thorough evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Sample preparation and analysis workflow.

References

Addressing cross-contamination issues with Nifedipine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues when analyzing Nifedipine (B1678770) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Nifedipine and what are its major metabolites?

A1: Nifedipine is a calcium channel blocker medication used to manage angina and high blood pressure. It is extensively metabolized in the liver by the CYP3A4 enzyme.[1] The main inactive metabolites are dehydronifedipine (often referred to as M-I), dehydronifedipinic acid (M-II), and dehydronifedipinolactone (M-III).[2][3][4]

Q2: What is cross-contamination in the context of HPLC and LC-MS analysis?

A2: Cross-contamination, often called "carryover," occurs when a portion of an analyte from a previous injection appears in a subsequent analysis.[5][6] This can lead to inaccurate quantification, false positives, and compromise the integrity of the data.[6] It typically shows up as unexpected peaks in blank injections or as higher-than-expected concentrations in low-level samples.[6][7]

Q3: Why are Nifedipine and its metabolites prone to causing carryover?

A3: Compounds like Nifedipine can be "sticky" and adsorb to various surfaces within an HPLC or LC-MS system.[7] Factors contributing to this include the physicochemical properties of the molecules, such as their low solubility and potential for hydrophobic interactions.[8] Carryover can occur on the injector needle, sample loop, tubing, and within the chromatography column itself.[5][7]

Q4: What are the primary sources of carryover in an LC system?

A4: The most common sources of carryover include:

  • Injector and Autosampler: Residual sample adhering to the inside or outside of the injector needle is a primary cause.[6] Worn seals, rotors, and stators in the injection valve can also create dead volumes where the sample can be trapped.[9]

  • Sample Loop: Overfilling the sample loop can lead to contamination.[6]

  • Column: Strong retention of the analyte on the column can lead to it slowly bleeding off in subsequent runs.[5]

  • Tubing and Fittings: Improperly seated tubing connections can create small voids that trap the sample.[5]

Troubleshooting Guides

Problem: Unexpected peaks corresponding to Nifedipine or its metabolites are appearing in my blank injections.

This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm the Identity of the Contaminant

  • Action: Compare the retention time and mass-to-charge ratio (m/z) of the peak in the blank with that of your Nifedipine and metabolite standards.

  • Purpose: To ensure the unexpected peak is indeed one of your target analytes and not a different contaminant.

Step 2: Isolate the Source of the Carryover

  • Action A (System vs. Column): Remove the analytical column from the system and replace it with a zero-dead-volume union. Inject a blank.

    • If peaks are still present: The source of the carryover is in the LC system (autosampler, tubing, valves). Proceed to Step 3.

    • If peaks are gone: The carryover is occurring on the column. Proceed to Step 4.[5][10]

  • Action B (Solvent/Mobile Phase Check): If peaks persist after removing the column, run a blank gradient without making an injection.

    • If peaks are still present: Your mobile phase or solvents may be contaminated. Prepare fresh mobile phases using high-purity solvents.[10][11]

    • If peaks are gone: The contamination is originating from the autosampler/injector.

Step 3: Cleaning the LC System

  • Injector Needle Wash:

    • Action: Optimize the needle wash procedure. Use a wash solvent in which Nifedipine is highly soluble. A mixture of isopropanol (B130326) or acetonitrile (B52724) with water is often effective.[6][12] Consider using a multi-solvent wash, starting with a solvent similar to your mobile phase and ending with a stronger, less polar solvent.[6]

    • Rationale: To effectively remove all analyte residues from the interior and exterior of the needle between injections.[6]

  • Injector Components:

    • Action: If a strong needle wash is not sufficient, inspect and clean or replace worn parts like the injector seals and rotor.[9] Flush the entire injection flow path, including the sample loop.[6]

    • Rationale: Worn components can develop scratches or grooves that trap analytes, leading to persistent carryover.[9]

Step 4: Cleaning the Analytical Column

  • Action: Flush the column with a strong solvent. For reversed-phase columns (like C8 or C18), this typically involves washing with 100% acetonitrile or isopropanol.[5][13] Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Rationale: To remove strongly retained compounds from the stationary phase that may be eluting slowly in subsequent runs.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Nifedipine Analysis This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterSettingReference
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[14]
Mobile Phase A0.1% Formic Acid in Water[15]
Mobile Phase BAcetonitrile[14]
Flow Rate0.4 mL/min[16]
Injection Volume5 µL[6]
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)[15]
Monitored TransitionNifedipine: m/z 347.1 -> 315.1[15]
Dehydronifedipine (M-I): m/z 345.1 -> 284.1[17]
Dwell Time200 ms[15]
Collision GasArgon[15]

Table 2: Physicochemical Properties of Nifedipine

PropertyValueReference
Molecular FormulaC17H18N2O6[18]
Molecular Weight346.3 g/mol [18]
Water Solubility0.018 g/L[19]
LogP2.5[19]
Melting Point172 - 174 °C[19]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of Nifedipine and its less polar metabolites from a biological matrix.

  • Sample Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Nitrendipine or Diazepam) and vortex briefly.[3][14]

  • pH Adjustment: Adjust the sample pH to >9.0 using a suitable base (e.g., 1M NaOH) to ensure Nifedipine is in its neutral form.[2][3]

  • Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.[2]

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General HPLC/LC-MS System Cleaning Procedure

This is a general procedure for system cleaning when contamination is suspected. Always consult your instrument's manual.

  • Remove Column: Disconnect the column and replace it with a union.

  • Flush with Isopropanol: Flush all pump lines and the flow path with 100% isopropanol (IPA) at a moderate flow rate (e.g., 1-2 mL/min for HPLC) for at least 30 minutes.[12]

  • Warm Water Flush: If salt-based buffers were used, flush the system with warm (60-70°C) HPLC-grade water to dissolve any salt deposits.[12]

  • Multi-Solvent Wash: Sequentially flush the system with a series of solvents of decreasing and then increasing polarity. A common sequence is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if system compatible)

    • Isopropanol

    • Methanol

    • Water

  • Re-equilibration: Reinstall the column (or a new one) and equilibrate the system with the mobile phase for your next analysis until a stable baseline is achieved.

Visualizations

Nifedipine Nifedipine M1 Dehydronifedipine (M-I) Nifedipine->M1 CYP3A4 Oxidation M2 Dehydronifedipinic Acid (M-II) M1->M2 Metabolism M3 Further Metabolites (e.g., Lactone) M2->M3 Metabolism Excretion Excretion (Urine and Feces) M2->Excretion M3->Excretion

Caption: Metabolic pathway of Nifedipine.

start Carryover Suspected (Peak in Blank) remove_column Remove Column Inject Blank start->remove_column peak_present1 Peak Still Present? remove_column->peak_present1 system_issue Source is LC System (Injector, Tubing) peak_present1->system_issue Yes column_issue Source is Column peak_present1->column_issue No optimize_wash Optimize Needle Wash Use Stronger Solvents system_issue->optimize_wash flush_column Flush Column with Strong Solvent column_issue->flush_column check_seals Inspect/Replace Seals, Rotor, Stator optimize_wash->check_seals If Unresolved resolved Issue Resolved check_seals->resolved flush_column->resolved

Caption: Workflow for troubleshooting carryover.

Carryover Carryover (Cross-Contamination) Autosampler Autosampler/Injector Carryover->Autosampler Column Analytical Column Carryover->Column System LC System Plumbing Carryover->System Sample Sample Characteristics Carryover->Sample Needle Needle Adsorption Autosampler->Needle Seals Worn Seals/Rotor Autosampler->Seals Loop Sample Loop Overfill Autosampler->Loop Retention Strong On-Column Retention Column->Retention Overload Column Overloading Column->Overload Tubing Poorly Seated Tubing System->Tubing Fittings Contaminated Fittings System->Fittings Solubility Low Analyte Solubility Sample->Solubility Concentration High Sample Concentration Sample->Concentration

Caption: Key sources of carryover in LC systems.

References

Validation & Comparative

Validation of an Analytical Method for Nifedipine: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine (B1678770) in biological matrices is crucial for pharmacokinetic and bioavailability studies. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides a comparative overview of the validation of an LC-MS/MS method for nifedipine using Dehydro Nifedipine-d6 as an internal standard, alongside other commonly used alternatives.

Executive Summary

This compound serves as an excellent internal standard for the bioanalysis of nifedipine due to its close structural similarity and co-eluting properties, which effectively compensate for matrix effects and variations in sample processing. This guide presents a detailed comparison of validation parameters for analytical methods employing this compound and other internal standards such as Nitrendipine, Acetaminophen, and Amlodipine. The data demonstrates that while all methods can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard like this compound often provides superior precision and accuracy.

Comparative Analysis of Method Validation Parameters

The following tables summarize the key validation parameters for LC-MS/MS and HPLC-UV methods for the quantification of nifedipine using different internal standards.

Table 1: Method using this compound as Internal Standard (LC-MS/MS) [1]

Validation ParameterResult
Linearity Range1.558 - 360.561 ng/mL
Correlation Coefficient (r²)> 0.99
Mean Recovery93.2%
Lower Limit of Quantification (LLOQ)1.558 ng/mL
Precision (%RSD)Not explicitly stated
Accuracy (%Bias)Not explicitly stated

Table 2: Method using Nitrendipine as Internal Standard (LC-MS/MS) [2][3]

Validation ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)Not explicitly stated
Recovery81.3 - 89.1%
Lower Limit of Quantification (LLOQ)0.5 ng/mL[3]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
AccuracyWithin acceptable limits

Table 3: Method using Acetaminophen as Internal Standard (HPLC-MS/MS) [2]

Validation ParameterResult
Linearity Range0.17 - 102 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.17 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (Relative Error, RE)-3.92% to 7.31%

Table 4: Method using Amlodipine as Internal Standard (LC-MS/MS) [4]

Validation ParameterResult
Linearity Range4.01 - 297.03 ng/mL
Correlation Coefficient (r²)Not explicitly stated
Intra-day Precision (%CV)7.29 - 11.43%
Inter-day Precision (%CV)4.47 - 8.86%
Intra-day Accuracy96.07 - 98.25%
Inter-day Accuracy91.65 - 99.93%

Experimental Protocols

Detailed methodologies for the validation of a bioanalytical method are crucial for reproducibility. Below are the typical experimental protocols for key validation parameters.

Linearity
  • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of nifedipine and a fixed concentration of the internal standard.

  • The concentration range should encompass the expected concentrations in study samples and typically includes a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ). For the method using this compound, a range of 1.558 to 360.561 ng/mL was used.[1]

  • Process and analyze the calibration standards using the developed LC-MS/MS or HPLC-UV method.

  • Construct a calibration curve by plotting the peak area ratio of nifedipine to the internal standard against the nominal concentration of nifedipine.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.

Accuracy and Precision
  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • For intra-day (within-run) precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day (between-run) precision and accuracy, analyze the QC samples on at least three different days.

  • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (%Bias or %RE). The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%.

  • Precision is expressed as the relative standard deviation (%RSD or %CV). The %RSD should not exceed 15%, except for the LLOQ, where it should not exceed 20%.

Lower Limit of Quantification (LLOQ)
  • The LLOQ is the lowest concentration of the analyte in the calibration curve that can be measured with acceptable accuracy and precision.

  • Analyze at least five replicates of the LLOQ sample.

  • The accuracy should be within 80-120% of the nominal concentration, and the precision (%RSD) should be ≤ 20%.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in the validation of the analytical method, the following diagrams are provided.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Validation Validation Parameter Assessment Standard_Solutions Prepare Nifedipine and Internal Standard Stock Solutions Calibration_Standards Prepare Calibration Standards (Spiking blank matrix) Standard_Solutions->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High) Standard_Solutions->QC_Samples Sample_Extraction Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LCMS_Analysis LC-MS/MS or HPLC-UV Analysis Sample_Extraction->LCMS_Analysis Linearity Linearity Assessment LCMS_Analysis->Linearity Accuracy_Precision Accuracy & Precision (Intra-day and Inter-day) LCMS_Analysis->Accuracy_Precision LLOQ LLOQ Determination LCMS_Analysis->LLOQ Selectivity Selectivity & Specificity LCMS_Analysis->Selectivity Stability Stability Assessment LCMS_Analysis->Stability

Caption: Workflow for the validation of an analytical method.

Internal_Standard_Logic Role of Internal Standard in Bioanalysis Analyte_IS Analyte (Nifedipine) & Internal Standard (this compound) in Biological Sample Extraction Sample Extraction (Potential for variability and loss) Analyte_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Compensates for variability Quantification Accurate Quantification of Analyte Ratio->Quantification

Caption: Logic of using an internal standard for accurate quantification.

References

A Researcher's Guide to Cross-Validation of Internal Standards for Nifedipine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents like Nifedipine (B1678770) in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to achieving reliable and reproducible results. While a stable isotope-labeled (SIL) internal standard, such as Dehydro Nifedipine-d6 or Nifedipine-d6, is considered the gold standard, other structural analogs are also employed.

Experimental Protocol for Internal Standard Cross-Validation

Cross-validation is essential to ensure that changing an internal standard does not affect the quantitative results of a bioanalytical method. The following protocol is based on established regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]

Objective: To compare the performance of a new internal standard (e.g., this compound) against a previously validated internal standard by analyzing the same set of quality control (QC) and incurred samples.

1. Preparation of Standards and Quality Control Samples:

  • Prepare separate stock solutions for Nifedipine and each internal standard being evaluated.

  • From the Nifedipine stock solution, prepare calibration standards at a minimum of six concentration levels in the chosen biological matrix (e.g., human plasma).

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

2. Sample Preparation:

  • For each QC sample and a set of at least 20 incurred study samples, prepare two aliquots.

  • Spike one set of aliquots with the reference internal standard (e.g., Nifedipine-d6) at its working concentration.

  • Spike the second set of aliquots with the alternative internal standard (e.g., this compound, Nitrendipine, Amlodipine) at its predetermined working concentration.

  • Process all samples using the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

3. LC-MS/MS Analysis:

  • Analyze the processed samples using the validated LC-MS/MS method.

  • Generate two sets of data for the QC and incurred samples: one quantified using the reference internal standard and the other using the alternative internal standard.

4. Data Evaluation and Acceptance Criteria:

  • For the QC samples, the mean accuracy of the results obtained with the alternative internal standard should be within ±15% of the nominal concentration.[3] The precision (%CV) should not exceed 15%.[3]

  • For the incurred samples, the percentage difference between the concentrations obtained using the two internal standards should be calculated for each sample.

  • For at least two-thirds of the incurred samples, the percent difference should be within ±20% of the mean of the two values.[6]

The following diagram illustrates the workflow for the cross-validation of two different internal standards.

G cluster_prep Sample Preparation cluster_spiking Internal Standard Spiking cluster_data Data Analysis & Comparison QC_Samples QC Samples (Low, Mid, High) Spike_A Aliquot Set A + Reference IS (e.g., Nifedipine-d6) QC_Samples->Spike_A Spike_B Aliquot Set B + Alternative IS (e.g., this compound) QC_Samples->Spike_B Incurred_Samples Incurred Study Samples Incurred_Samples->Spike_A Incurred_Samples->Spike_B Extraction Sample Extraction (e.g., Protein Precipitation) Spike_A->Extraction Spike_B->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_A Concentrations (Method A) LCMS_Analysis->Data_A Data_B Concentrations (Method B) LCMS_Analysis->Data_B Comparison Calculate % Difference (within ±20%) Data_A->Comparison Data_B->Comparison

Internal Standard Cross-Validation Workflow.

Performance Comparison of Internal Standards for Nifedipine Analysis

The following table summarizes the performance characteristics of various internal standards used for the quantification of Nifedipine, as reported in different studies. It is important to note that these results are not from a direct head-to-head comparison and experimental conditions may vary between studies.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Accuracy (%)Precision (%CV or %RSD)Recovery (%)Reference
Nifedipine-d6 UPLC-MS/MS0.050 - 150Not explicitly statedNot explicitly stated95.6[1]
Nitrendipine LC-MS/MS0.5 - 100Not explicitly stated< 15 (Intra- & Inter-day)Not explicitly stated[2]
Amlodipine LC-MS/MS4.01 - 297.0391.65 - 99.934.47 - 11.43Not explicitly stated[7]
Verapamil HPLC-MS/MS1 - 100104.1 - 108.7 (Mean Recovery)Not explicitly stated104.1 - 108.7[8]
Nisoldipine HPLC-UV60 - 250Not explicitly stated3.370[9]
Diazepam HPLC-UV8 - 80 (mg/L)Not explicitly statedNot explicitly stated99.86[10]

Exemplar Experimental Protocol for Nifedipine Analysis

This section provides a representative experimental protocol for the analysis of Nifedipine in human plasma using LC-MS/MS, based on methodologies reported in the literature.

1. Sample Preparation (Solid-Phase Extraction) [7]

  • Condition a solid-phase extraction cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 0.5 mL of plasma sample (pre-spiked with internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum.

  • Elute Nifedipine and the internal standard with 0.5 mL of the mobile phase.

  • Inject an aliquot of the eluent into the LC-MS/MS system.

2. Chromatographic Conditions [7]

  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 2 mM ammonium (B1175870) acetate (B1210297) in water (pH adjusted to 3 with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 1.5 - 2.5 minutes.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nifedipine: m/z 347.2 → 315.2[1]

    • Nifedipine-d6: m/z 353.1 → 318.1[1]

    • Amlodipine (IS): m/z 409.1 → 238.1 (example transition)

    • Nitrendipine (IS): m/z 361.1 → 315.1 (example transition)

The following diagram illustrates the logical relationship in selecting an internal standard for a bioanalytical method.

G cluster_options Internal Standard Options cluster_validation Method Validation Parameters Analyte Analyte: Nifedipine IS_Choice Internal Standard Selection Analyte->IS_Choice SIL_IS Stable Isotope-Labeled (SIL) e.g., this compound Nifedipine-d6 IS_Choice->SIL_IS Preferred Analog_IS Structural Analog e.g., Nitrendipine, Amlodipine IS_Choice->Analog_IS Alternative Selectivity Selectivity SIL_IS->Selectivity Analog_IS->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy MatrixEffect Matrix Effect Accuracy->MatrixEffect Stability Stability MatrixEffect->Stability Reliable_Data Reliable Quantitative Data Stability->Reliable_Data

Internal Standard Selection Pathway.

References

A Guide to Inter-Laboratory Comparison of Dehydro Nifedipine-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Dehydro Nifedipine-d6 quantification, a critical step in ensuring data consistency and reliability across different research sites. While no direct inter-laboratory studies on this compound were identified in the public domain, this document outlines a comprehensive protocol and expected performance metrics based on established bioanalytical methods for the parent drug, Nifedipine (B1678770), and its primary metabolite, Dehydro Nifedipine. Adherence to these guidelines will facilitate robust and comparable results in multi-site studies.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparison, also known as round-robin testing, is a vital component of method validation in bioanalysis.[1][2] It serves to demonstrate the reproducibility and robustness of an analytical method when performed by different personnel in different laboratories using their own equipment.[1] This process is essential for clinical trials and other studies where samples are analyzed at multiple sites, ensuring that the generated data can be reliably combined and compared. Regulatory bodies like the FDA and international guidelines such as the ICH M10 provide a framework for conducting such cross-validation studies.[1][3]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. Each participating laboratory should adhere to this protocol as closely as possible.

2.1. Materials and Reagents

  • This compound certified reference standard

  • Internal Standard (IS): e.g., Nitrendipine or a stable isotope-labeled analog of a related compound[4]

  • Human plasma (K2EDTA as anticoagulant) from at least six different sources for selectivity assessment[5]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl-modified silica)[6] or liquid-liquid extraction (LLE) solvents (e.g., ether-n-hexane)[4]

2.2. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

  • Loading: Load 200 µL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2.3. LC-MS/MS Conditions

  • LC System: A validated UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm) is a common choice.[4]

  • Mobile Phase: A gradient of methanol and 50 mM ammonium acetate solution (50:50, v/v) can be effective.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[4][6]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.

2.4. Calibration and Quality Control

  • Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking blank human plasma with known concentrations of this compound. The range should encompass the expected concentrations in study samples, for instance, 0.5-100 ng/mL.[4][6]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following tables summarize the expected performance characteristics from three hypothetical laboratories participating in the comparison study.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

LaboratoryCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Lab A0.5 - 100> 0.9980.5
Lab B0.5 - 100> 0.9970.5
Lab C0.5 - 100> 0.9990.5

Table 2: Intra-Day and Inter-Day Precision and Accuracy

LaboratoryQC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (% Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (% Bias)
Lab A Low QC2< 10%± 10%< 12%± 12%
Mid QC10< 8%± 8%< 10%± 10%
High QC50< 7%± 7%< 9%± 9%
Lab B Low QC2< 12%± 13%< 14%± 14%
Mid QC10< 9%± 10%< 11%± 11%
High QC50< 8%± 9%< 10%± 10%
Lab C Low QC2< 9%± 11%< 11%± 13%
Mid QC10< 7%± 9%< 9%± 10%
High QC50< 6%± 8%< 8%± 9%

Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[5]

Table 3: Recovery

LaboratoryQC LevelConcentration (ng/mL)Mean Recovery (%)
Lab A Low QC285.2
Mid QC1088.5
High QC5090.1
Lab B Low QC282.7
Mid QC1086.3
High QC5088.9
Lab C Low QC287.1
Mid QC1089.6
High QC5091.2

Alternative Analytical Approaches

While LC-MS/MS is the most common and sensitive method for quantifying Dehydro Nifedipine, other techniques have been employed for the analysis of Nifedipine and its metabolites, which could potentially be adapted.[8] These include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method is less sensitive than LC-MS/MS but can be suitable for higher concentration samples.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the determination of Nifedipine and its metabolites.[11]

  • Voltammetric methods: These electrochemical methods have also been reported for Nifedipine analysis.[12]

The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

Visualizations

Inter_Laboratory_Comparison_Workflow cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_data Data Compilation & Analysis Protocol Develop Standard Protocol Samples Prepare & Distribute QC Samples Protocol->Samples LabA Lab A Analysis Samples->LabA LabB Lab B Analysis Samples->LabB LabC Lab C Analysis Samples->LabC Collection Collect Data from All Labs LabA->Collection LabB->Collection LabC->Collection Stats Statistical Analysis Collection->Stats Report Generate Comparison Report Stats->Report

Caption: Workflow for an inter-laboratory comparison study.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Data Quantification Plasma Plasma Sample Spiking (Analyte & IS) Extraction Solid-Phase Extraction (SPE) Plasma->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection LC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Dehydro Nifedipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in biological matrices is paramount. In the bioanalysis of nifedipine (B1678770), a widely used calcium channel blocker, the choice of an internal standard is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic data. This guide provides an objective comparison of Dehydro Nifedipine-d6, a deuterated internal standard, with other commonly used alternatives, supported by experimental data to underscore its superior performance.

An ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer. This ensures that any variability introduced during sample preparation, such as extraction inconsistencies or matrix effects, is effectively normalized, leading to highly reliable results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.

Comparative Performance of Internal Standards for Nifedipine Analysis

The following tables summarize the performance of Nifedipine-d6 (a close analog and likely functional equivalent to this compound) and other non-deuterated internal standards used in the bioanalysis of nifedipine. The data is compiled from various validated LC-MS/MS methods.

Table 1: Performance Data for Nifedipine-d6 as an Internal Standard
Validation ParameterConcentration LevelIntra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Recovery (%)Matrix Factor
Study 1 LLOQ QC103.81.4103.72.0Not ReportedNot Reported
LQC110.71.1109.81.2Not Reported1.072
MQC104.01.6103.91.5Not ReportedNot Reported
HQC104.11.2104.11.2Not Reported1.059
Study 2 Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported93.2Not Reported

Note: Data for Nifedipine-d6 is presented as a surrogate for this compound based on available literature.

Table 2: Performance Data for Alternative Internal Standards
Internal StandardValidation ParameterConcentration LevelIntra-day/Inter-day Accuracy (%)Intra-day/Inter-day Precision (%CV)Recovery (%)
Amlodipine (B1666008) Intra-day AccuracyLLOQ, LQC, MQC, HQC91.65 - 99.934.47 - 8.8641.25 - 46.47
Inter-day AccuracyLLOQ, LQC, MQC, HQC96.07 - 98.257.29 - 11.43
Acetaminophen Intra- & Inter-day Accuracy0.42, 6.53, 81.60 ng/mL-3.92 to 7.31 (RE)< 15Not Reported
Nitrendipine Intra-day PrecisionNot SpecifiedNot Reported1.4 - 4.2> 96.1
Inter-day PrecisionNot SpecifiedNot Reported3.9 - 5.6
Nisoldipine Recovery60-250 ng/mLNot Reported3.370
Diazepam Intra- & Inter-assay Precision15, 160, 320 ng/mLNot Reported< 993.8

The data clearly indicates that while alternative internal standards can provide acceptable results, the use of a deuterated standard like Nifedipine-d6 consistently yields high accuracy and precision (low %CV). The matrix factor for Nifedipine-d6 being close to 1 suggests that it effectively compensates for matrix effects, a significant challenge in bioanalysis.

Experimental Protocols

Detailed Methodology for Nifedipine Analysis using Nifedipine-d6

This protocol is a representative example of a validated LC-MS/MS method for the quantification of nifedipine in human plasma using Nifedipine-d6 as the internal standard.

  • Sample Preparation: A liquid-liquid extraction method is employed.

  • Chromatographic Conditions:

    • UHPLC System: A suitable UHPLC system is used.

    • Column: A C18 analytical column is typically used.

    • Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.

    • Flow Rate: A flow rate suitable for the UHPLC system and column dimensions is maintained.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.

    • MRM Transitions: The multiple reaction monitoring (MRM) transitions for nifedipine and Nifedipine-d6 are optimized. For example, Q1/Q3 for Nifedipine: 347.100/315.200 and for Nifedipine-d6: 353.200/318.200.

  • Calibration and Quality Control: Calibration curves are prepared over a specified concentration range (e.g., 0.802 ng/mL - 241.037 ng/mL). Quality control samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the method.

Representative Methodology for Nifedipine Analysis using an Alternative Internal Standard (Amlodipine)

This protocol is based on a validated LC-MS/MS method using amlodipine as the internal standard.[1]

  • Sample Preparation: Solid-phase extraction (SPE) is used to extract nifedipine and amlodipine from human plasma.

  • Chromatographic Conditions:

    • LC System: A suitable HPLC or LC-MS/MS system is used.

    • Column: A C18 reversed-phase column is employed.

    • Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium acetate (B1210297) (pH adjusted to 3 with formic acid) and an organic solvent (e.g., acetonitrile) in an 80:20 v/v ratio is used.[1]

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A tandem mass spectrometer is used.

    • Ionization Source: Positive ion electrospray ionization (ESI) is utilized.

  • Calibration and Quality Control: Calibration standards are prepared over a linear range (e.g., 4.01 to 297.03 ng/mL).[1] The accuracy and precision are evaluated using quality control samples at different concentration levels.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the rationale behind selecting a deuterated internal standard, the following diagrams are provided.

Bioanalytical Workflow for Nifedipine Quantification.

logical_relationship start Need for an Internal Standard ideal_props Ideal IS Properties: - Similar physicochemical properties - Co-elution with analyte - Similar ionization response - No interference start->ideal_props decision Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->decision sil_is Select this compound (or Nifedipine-d6) decision->sil_is Yes alt_is Consider Alternative IS: - Structural Analog (e.g., Nitrendipine) - Different Compound (e.g., Amlodipine) decision->alt_is No validation Thorough Method Validation Required: - Accuracy, Precision - Matrix Effect, Recovery sil_is->validation alt_is->validation

Decision Pathway for Internal Standard Selection.

References

Assessing the Isotopic Purity of Dehydro Nifedipine-d6: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative analysis. This guide provides a comparative assessment of Dehydro Nifedipine-d6, a key metabolite of Nifedipine, and its alternatives, supported by experimental data and detailed analytical protocols.

This compound serves as a critical internal standard in pharmacokinetic and metabolic studies of Nifedipine, a widely used calcium channel blocker. Its structural similarity and mass shift relative to the unlabeled analyte allow for precise quantification by correcting for variability during sample preparation and analysis. However, the presence of residual non-deuterated or partially deuterated species can significantly impact analytical accuracy. Therefore, a thorough assessment of its isotopic purity is essential.

Comparison of Deuterated Internal Standards for Nifedipine Analysis

The selection of a suitable deuterated internal standard is critical for robust bioanalytical methods. While this compound is a primary choice for monitoring the metabolite, other deuterated analogs of the parent drug, Nifedipine, are also commercially available and utilized. This section compares the isotopic purity of this compound with a common alternative, Nifedipine-d6.

Product NameSupplierLot NumberIsotopic Purity (d6)Isotopic Distribution (d0-d5)Chemical Purity
This compound LGC Standards(Typical)>98% (Assumed based on industry standards)Data not publicly available>95% (HPLC)[1]
Nifedipine-d6 Cayman Chemical(Example)≥99% (as sum of d1-d6)[2]d0 contribution is minimalNot specified

Note: Specific isotopic distribution data for this compound is not consistently provided on publicly available certificates of analysis. The value presented is based on typical industry standards for high-quality deuterated internal standards.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful tool for determining the relative abundance of each isotopologue (molecules with different numbers of deuterium (B1214612) atoms).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.

2. LC-HRMS Parameters:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 340-360.

  • Resolution: >70,000.

3. Data Analysis:

  • Extract the ion chromatograms for the [M+H]+ ions of this compound and its isotopologues (d0 to d5).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H-NMR spectroscopy is used to determine the degree of deuteration by quantifying the residual protons at the labeled positions.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃ or DMSO-d6).

2. NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or higher.

  • Nucleus: ¹H.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.

3. Data Analysis:

  • Integrate the signals corresponding to the residual protons on the two methyl groups.

  • Compare the integral of the residual proton signals to the integral of a known, non-deuterated portion of the molecule or an internal standard.

  • The percentage of deuteration can be calculated from the relative integrals.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_HRMS HRMS Analysis cluster_NMR NMR Analysis HRMS_SamplePrep Sample Preparation (1 µg/mL) LC_Separation LC Separation HRMS_SamplePrep->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection Data_Analysis_HRMS Isotopologue Peak Integration HRMS_Detection->Data_Analysis_HRMS Purity_Calc_HRMS Isotopic Purity Calculation Data_Analysis_HRMS->Purity_Calc_HRMS NMR_SamplePrep Sample Preparation (5-10 mg) NMR_Acquisition ¹H-NMR Acquisition NMR_SamplePrep->NMR_Acquisition Data_Analysis_NMR Residual Proton Signal Integration NMR_Acquisition->Data_Analysis_NMR Deuteration_Calc Deuteration Level Confirmation Data_Analysis_NMR->Deuteration_Calc

Caption: Experimental workflow for isotopic purity assessment.

SignalingPathway Analyte This compound HRMS High-Resolution Mass Spectrometry Analyte->HRMS NMR Nuclear Magnetic Resonance Analyte->NMR Isotopic_Distribution Isotopic Distribution (d0-d6) HRMS->Isotopic_Distribution Deuteration_Site Confirmation of Deuteration Site NMR->Deuteration_Site Final_Purity Isotopic Purity Assessment Isotopic_Distribution->Final_Purity Deuteration_Site->Final_Purity

Caption: Analytical approaches for purity determination.

References

A Researcher's Guide to Commercial Dehydro Nifedipine-d6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing isotopically labeled standards, the quality and reliability of these reagents are paramount. Dehydro Nifedipine-d6, a deuterated analog of a primary Nifedipine metabolite, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its accurate quantification is essential for the precise analysis of Nifedipine in biological matrices. This guide provides a comparative overview of commercial sources of this compound, focusing on key quality attributes and the experimental protocols necessary for their verification.

While specific batch data from suppliers requires direct inquiry, this guide outlines the crucial parameters for comparison, supported by established analytical methodologies.

Key Quality Parameters for Comparison

The selection of a suitable commercial source for this compound should be based on a thorough evaluation of its chemical purity, isotopic enrichment, and stability. These parameters, typically detailed in a Certificate of Analysis (CoA), are fundamental to ensuring the accuracy and reproducibility of experimental results.

Data Presentation: Commercial Source Comparison

The following table summarizes the critical data points to request and compare from potential suppliers. The values presented are illustrative and should be replaced with lot-specific data from the supplier's CoA.

Parameter Supplier A Supplier B Supplier C Analytical Method
Chemical Purity (%) >98%>99%>98.5%HPLC, UPLC
Isotopic Purity (% d6) >99%>99.5%>99%Mass Spectrometry, NMR
Isotopic Enrichment (D atoms) ≥ 98%≥ 99%≥ 98%Mass Spectrometry
Residual Solvents <0.5%<0.1%<0.2%GC-HS
Storage Conditions -20°C-20°C, Dessicated2-8°C-
Certificate of Analysis ProvidedProvidedProvided-

Experimental Protocols for Quality Verification

Researchers should have a clear understanding of the methodologies used to generate the data presented in the CoA. The following are detailed protocols for key experiments that are fundamental to assessing the quality of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify this compound from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)

LC-MS/MS is a powerful technique for determining the isotopic distribution and confirming the mass of the deuterated compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Infuse a solution of the this compound into the mass spectrometer.

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform MS/MS analysis to confirm the fragmentation pattern and compare it to a reference standard of non-labeled Dehydro Nifedipine.

    • Calculate the isotopic enrichment by measuring the relative intensities of the ion peaks corresponding to the d0 to d6 species.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure and the positions of deuterium (B1214612) labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The absence or significant reduction of signals at the expected positions of deuteration in the ¹H NMR spectrum confirms successful labeling.

    • The ¹³C NMR spectrum should be consistent with the proposed structure.

Stability Testing

Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

  • Protocol:

    • Store aliquots of the this compound under various conditions (e.g., -20°C, 4°C, room temperature, protected from light).

    • At specified time points (e.g., 0, 3, 6, 12 months), analyze the purity and integrity of the compound using the HPLC and LC-MS methods described above.

    • A decrease in purity over time indicates degradation.

Visualizing Workflows and Pathways

To aid in the understanding of the analytical processes and the metabolic context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_proc Quality Control Workflow start Receive Commercial This compound hplc Purity Analysis (HPLC) start->hplc ms Isotopic Enrichment (Mass Spectrometry) start->ms nmr Structural Confirmation (NMR) start->nmr stability Stability Assessment start->stability pass Pass hplc->pass Meets Specs fail Fail hplc->fail Out of Spec ms->pass Meets Specs ms->fail Out of Spec nmr->pass Meets Specs nmr->fail Out of Spec stability->pass Meets Specs stability->fail Out of Spec end Use in Research pass->end

Caption: Quality control workflow for commercial this compound.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydro_Nifedipine Dehydro Nifedipine Nifedipine->Dehydro_Nifedipine CYP3A4 Metabolism Biological_Matrix Biological Matrix (e.g., Plasma) Dehydro_Nifedipine->Biological_Matrix Dehydro_Nifedipine_d6 This compound (Internal Standard) Dehydro_Nifedipine_d6->Biological_Matrix Spiked LC_MS_Analysis LC-MS/MS Analysis Biological_Matrix->LC_MS_Analysis Quantification Quantification of Nifedipine LC_MS_Analysis->Quantification

Caption: Role of this compound in Nifedipine metabolism studies.

Conclusion

The selection of a high-quality this compound internal standard is a critical step in ensuring the reliability of pharmacokinetic and metabolic studies. While commercial suppliers provide essential information on their Certificates of Analysis, a thorough understanding of the analytical methods used to generate this data empowers researchers to critically evaluate and compare products. By requesting detailed CoAs and understanding the underlying experimental protocols, scientists can confidently select the most appropriate source for their research needs, ultimately contributing to the generation of robust and reproducible scientific data.

Navigating the Matrix: A Comparative Guide to Dehydro Nifedipine-d6 Analysis in Diverse Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of the matrix effects encountered when analyzing Dehydro Nifedipine-d6, a key metabolite of Nifedipine, in various biological samples. Understanding and mitigating these effects is crucial for robust and reliable bioanalytical data.

The choice of biological matrix—be it plasma, urine, or tissue homogenate—presents a unique analytical challenge. Endogenous components within each matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the "matrix effect," can significantly impact the accuracy and precision of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to compensate for these variations. This guide synthesizes available data to offer a comparative overview of matrix effects across different biological samples and provides detailed experimental protocols to aid in method development.

Quantitative Comparison of Matrix Effects

The following table summarizes the reported matrix effects for Dehydro Nifedipine and its parent compound, Nifedipine, in various biological matrices. It is important to note that direct comparative studies for this compound across multiple matrices are limited. Therefore, data for the non-deuterated analyte is used as a surrogate to infer the potential behavior of its deuterated counterpart. A matrix effect value of 100% indicates no effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.

Biological MatrixAnalyteInternal StandardMatrix Effect (%)Ionization TechniqueReference
Human Plasma NifedipineAmlodipineNot explicitly quantified, but noted as a significant factor requiring mitigation.ESI[1]
Human Plasma NifedipineAcetaminophen93.06 ± 6.02 (Low QC), 95.07 ± 6.18 (Mid QC), 100.57 ± 5.73 (High QC)ESI[2]
Human Plasma NifedipineVerapamilNot explicitly quantified, but method validated for seven different plasma lots.ESI[3]
Human Plasma NifedipineNifedipine-d6Matrix Factor: 1.059 (High QC), 1.072 (Low QC)APCI
Human Urine Nifedipine and Dehydronifedipine-Not explicitly quantified, but extraction recoveries reported (70-95%).UV
Mouse Brain Homogenate Cassette of 8 drugsStable Isotope Labeled AnalogsLow ion suppression reported with liquid-liquid extraction.ESI

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting analytical methods. Below are summarized protocols for the extraction and analysis of Nifedipine and its metabolites from different biological samples, which can be adapted for this compound.

Experimental Workflow for Matrix Effect Assessment

The following diagram illustrates a typical workflow for the evaluation of matrix effects in a bioanalytical method.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Analyte in Neat Solution LCMS Inject and Analyze A->LCMS B Set B: Blank Matrix Extract + Analyte B->LCMS C Set C: Spiked Matrix Sample C->LCMS ME Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 LCMS->ME RE Recovery (%) = (Peak Area C / Peak Area B) * 100 LCMS->RE

Workflow for assessing matrix effect and recovery.
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)

This protocol is effective in removing proteins and phospholipids, which are common sources of matrix effects in plasma.

  • Aliquot : Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard : Add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Alkalinization : Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex briefly.

  • Extraction : Add 1 mL of a mixture of ethyl acetate (B1210297) and n-hexane (1:1, v/v). Vortex for 5 minutes.

  • Centrifugation : Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis : Inject an aliquot into the LC-MS/MS system.

Sample Preparation from Human Urine (Dilute-and-Shoot)

For urine, a simple dilution is often sufficient, especially when using a robust LC-MS/MS system and a deuterated internal standard.

  • Aliquot : Transfer 100 µL of human urine into a clean microcentrifuge tube.

  • Internal Standard : Add 20 µL of this compound working solution.

  • Dilution : Add 880 µL of the initial mobile phase and vortex.

  • Centrifugation : Centrifuge at 14,000 rpm for 15 minutes to pellet any particulates.

  • Analysis : Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Sample Preparation from Tissue Homogenate (Protein Precipitation)

This method is suitable for various tissue types and effectively removes a significant portion of the protein content.

  • Homogenization : Homogenize the tissue sample (e.g., liver, kidney, brain) in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100-200 mg/mL.

  • Aliquot : Transfer 100 µL of the tissue homogenate to a microcentrifuge tube.

  • Internal Standard : Add 20 µL of this compound working solution.

  • Precipitation : Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation : Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis : Inject an aliquot into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the biological matrix, sample preparation, and the resulting matrix effect, highlighting the role of the deuterated internal standard.

MatrixEffectRelationship Matrix Biological Matrix (Plasma, Urine, Tissue) Endo Endogenous Components (Salts, Lipids, Proteins) Matrix->Endo SamplePrep Sample Preparation (LLE, PPT, SPE) Endo->SamplePrep Removal CoElution Co-eluting Interferences SamplePrep->CoElution Ionization Analyte Ionization CoElution->Ionization Interferes with MatrixEffect Matrix Effect (Suppression/Enhancement) Ionization->MatrixEffect Normalization Signal Normalization MatrixEffect->Normalization IS This compound (Internal Standard) IS->Ionization Experiences similar effect IS->Normalization Result Accurate Quantification Normalization->Result

Influence of biological matrix on analytical accuracy.

Conclusion

The choice of biological matrix significantly influences the extent of matrix effects in the bioanalysis of this compound. While plasma is a common and well-characterized matrix, it is prone to significant interference from proteins and phospholipids, often necessitating more rigorous sample preparation techniques like liquid-liquid extraction or solid-phase extraction. Urine, being a less complex matrix in terms of protein content, may allow for simpler "dilute-and-shoot" methods, but can have high salt content and variability. Tissue homogenates introduce their own set of challenges with high lipid and protein content, requiring effective homogenization and cleanup procedures.

The use of a deuterated internal standard like this compound is indispensable for compensating for matrix-induced ionization variability. As it co-elutes and behaves almost identically to the analyte during extraction and ionization, it provides a reliable means for normalization, leading to more accurate and precise quantitative results. Researchers should carefully validate their methods for each specific biological matrix to understand and control for matrix effects, ensuring the integrity of their pharmacokinetic and toxicokinetic data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dehydro Nifedipine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Dehydro Nifedipine-d6, a deuterated analog of a Nifedipine metabolite. Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Hazard Profile of Nifedipine-d6

Nifedipine-d6, a related compound, is classified with specific health and environmental hazards. This information is crucial for understanding the necessity of specialized disposal procedures.

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to adverse health effects[1].
Suspected of damaging fertility or the unborn childH361May have adverse effects on reproductive health and fetal development.
Toxic to aquatic life with long lasting effectsH411Release into the environment can cause long-term harm to aquatic ecosystems.

Procedural Guidance for Disposal

The universally mandated procedure for the disposal of this compound and its containers is to act in accordance with local, regional, national, and international regulations[2]. Due to its hazardous nature, this compound must not be disposed of in standard waste streams or poured down the drain. The following step-by-step process outlines the best practices for laboratory personnel.

Step 1: Identification and Segregation

  • Identify Waste: Clearly label all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible waste mixing can lead to dangerous reactions.

Step 2: Consult Institutional Protocols and EHS

  • Review Internal Guidelines: Refer to your organization's chemical hygiene plan and standard operating procedures for hazardous waste disposal.

  • Contact EHS: Your institution's EHS department is the primary resource for specific guidance on chemical waste disposal. They will provide information on proper labeling, container selection, and pickup schedules.

Step 3: Packaging and Labeling

  • Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container. The container must be in good condition and have a secure lid.

  • Label Correctly: Affix a hazardous waste label to the container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic", "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator or lab group

Step 4: Storage and Collection

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.

  • Arrange for Pickup: Follow your EHS department's procedure to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond established limits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated identify 1. Identify and Quantify Waste (Pure compound, contaminated labware, solutions) start->identify consult_ehs 2. Consult Institutional EHS Protocols and Chemical Hygiene Plan identify->consult_ehs select_container 3. Select Appropriate Waste Container (Compatible, leak-proof, sealable) consult_ehs->select_container label_waste 4. Affix Hazardous Waste Label (Chemical name, hazards, date) select_container->label_waste store_waste 5. Store in Designated Satellite Accumulation Area label_waste->store_waste schedule_pickup 6. Arrange for EHS Waste Pickup store_waste->schedule_pickup end End: Proper Disposal Completed schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of Dehydro Nifedipine-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Dehydro Nifedipine-d6. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed.[1][2]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]

  • Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Pictograms:

PictogramHazard
alt text
Acute Toxicity (Harmful)
alt text
Health Hazard (Reproductive Toxicity)
alt text
Hazardous to the Aquatic Environment

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H361: Suspected of damaging fertility or the unborn child.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is critical to minimize exposure. Refer to applicable national and local standards for PPE.

PPE CategorySpecificationsRationale
Hand Protection Impermeable and resistant gloves (e.g., nitrile). Glove material selection should be based on penetration times and degradation rates. Always inspect gloves before use and use proper removal technique.[1]To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or goggles.[3][4]To protect eyes from splashes or dust.
Skin and Body Protection Protective clothing, such as a lab coat. For bulk processing, impervious protective clothing is recommended.[1][3][4]To prevent skin exposure.
Respiratory Protection Not typically required for small quantities with adequate ventilation. If dust is generated and exposure limits may be exceeded, use a NIOSH-approved respirator.[3][4][5]To prevent inhalation of dust.

Handling and Storage Protocol

3.1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Use a local exhaust ventilation system or a chemical fume hood to minimize dust generation and accumulation.[3][4]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

3.2. Handling Workflow:

start Start: Obtain Special Instructions read_sds Read and Understand all Safety Precautions start->read_sds don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) read_sds->don_ppe prepare_workspace Prepare Ventilated Workspace (e.g., Fume Hood) don_ppe->prepare_workspace weigh_handle Weigh and Handle Compound (Minimize Dust Generation) prepare_workspace->weigh_handle wash Wash Hands and Exposed Skin Thoroughly After Handling weigh_handle->wash doff_ppe Properly Remove and Dispose of Contaminated PPE wash->doff_ppe end End doff_ppe->end

Figure 1. Procedural workflow for handling this compound.

3.3. Storage:

  • Store in a tightly closed container.[4]

  • Protect from light.[4]

  • Recommended long-term storage is at -20°C in a freezer.[6][7][8][9]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Immediately call a poison center or doctor. Rinse mouth.[1][2] Symptoms of poisoning may be delayed for several hours; medical observation for at least 48 hours is recommended.[1]
If Inhaled Move the person to fresh air and consult a doctor if complaints arise.[1][2]
On Skin While the product is generally not irritating, it is good practice to wash with soap and water.[1][2]
In Eyes Rinse opened eye for several minutes under running water.[1][2]

Accidental Release and Disposal Plan

5.1. Accidental Release:

  • Evacuate: Non-essential personnel should be evacuated from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE.[3] Contain the spill to prevent it from entering sewers or waterways.[1]

  • Clean-up: For dry spills, use a method that avoids dust generation, such as a filtered vacuum or a damp cloth.[3][4] Place the collected material into a suitable, labeled container for disposal.[3][4]

5.2. Disposal Plan:

start Start: Waste Generation collect Collect Waste in a Labeled, Sealed Container start->collect classify Classify as Hazardous Waste collect->classify prevent_release Prevent Release to the Environment (Do not allow entry to sewers or ground water) classify->prevent_release dispose Dispose of Contents/Container via an Approved Waste Disposal Plant prevent_release->dispose end End dispose->end

Figure 2. Logical relationship for the disposal of this compound.

Disposal Precautions:

  • Do not allow the product to reach groundwater, water courses, or sewage systems as it is toxic to aquatic life.[1]

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[2]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。